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Foundational

Structural Elucidation of Palbociclib Impurity 7: A Comprehensive LC-HRMS and NMR Framework

Introduction: The Chemical Causality of Impurity 7 Palbociclib is a highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in the treatment of hormone receptor-positive breast cancer. Ensuring the purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Causality of Impurity 7

Palbociclib is a highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in the treatment of hormone receptor-positive breast cancer. Ensuring the purity of the Active Pharmaceutical Ingredient (API) requires rigorous profiling of process-related impurities.

The industrial synthesis of Palbociclib involves a critical palladium-catalyzed Heck coupling between a 6-bromo-pyrido[2,3-d]pyrimidine intermediate and a vinyl ether (e.g., butyl vinyl ether). The desired mechanistic pathway is an α -arylation, which yields a 1-butoxyvinyl intermediate that subsequently hydrolyzes under acidic conditions to form the essential 6-acetyl group of the final API.

However, steric hindrance and electronic fluctuations at the catalytic center can trigger a competing β -arylation pathway. This off-target insertion generates the regioisomeric (E)-2-butoxyvinyl derivative. When this intermediate escapes complete acidic hydrolysis and retains its piperazine tert-butyloxycarbonyl (Boc) protecting group, it manifests as Palbociclib Impurity 7 (CAS: 827022-35-5) [1].

Distinguishing between the α -arylation and β -arylation products is a critical regulatory requirement. While the α -isomer hydrolyzes to the desired ketone, the β -isomer hydrolyzes to a toxic formyl degradant. This whitepaper outlines a self-validating analytical framework using High-Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously elucidate the structure of Impurity 7.

Analytical Strategy & Self-Validating Workflow

To achieve absolute structural certainty, we employ an orthogonal analytical strategy. LC-HRMS provides the exact molecular formula and connectivity via collision-induced dissociation (CID), while multidimensional NMR establishes the exact regiochemistry and stereochemistry of the vinyl ether linkage.

Workflow A Sample Prep (Impurity Isolation) B LC-HRMS/MS (Exact Mass & Fragments) A->B C 1D/2D NMR (Regio/Stereochemistry) A->C D Data Synthesis (Structure Confirmation) B->D C->D

Orthogonal workflow for the structural elucidation of Palbociclib Impurity 7.

High-Resolution Mass Spectrometry (LC-HRMS/MS) Profiling

Step-by-Step Methodology
  • Chromatographic Separation: Inject 2 µL of the isolated impurity (10 µg/mL in 50% acetonitrile) onto a C18 UHPLC column (1.7 µm, 2.1 × 100 mm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at 0.4 mL/min.

  • Ionization: Operate the Orbitrap or Q-TOF mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV.

  • Data Acquisition: Acquire full-scan MS data at a resolution of 70,000 (FWHM). Trigger data-dependent MS/MS (ddMS2) using Higher-energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 eV.

  • Self-Validation: Apply a mass defect filter based on the API's theoretical mass. The absence of a characteristic 1:1 isotopic doublet confirms the complete displacement of the bromine atom from the starting material, internally validating the success of the Heck coupling.

Causality of Fragmentation

The protonated molecule [M+H]+ is observed at m/z 604.3606, corresponding to the formula C33​H46​N7​O4+​ [2]. The primary fragmentation pathway is driven by the lability of the Boc group. The loss of isobutylene and carbon dioxide (-100 Da) yields a stable fragment at m/z 504.2978. A secondary cleavage occurs at the enol ether, resulting in the neutral loss of butanol, confirming the presence of the intact butoxy chain.

Table 1: LC-HRMS/MS Data for Palbociclib Impurity 7

Adduct / FragmentTheoretical m/zExperimental m/zMass Error (ppm)Structural Assignment
[M+H]+ 604.3606604.3610+0.6 C33​H46​N7​O4+​ (Intact Molecule)
Fragment 1504.2978504.2981+0.6 [M+H−C5​H8​O2​]+ (Loss of Boc)
Fragment 2430.2350430.2352+0.4 [M+H−Boc−C4​H10​O]+ (Loss of butanol)
Fragment 3362.1717362.1715-0.5Cleavage of cyclopentyl ring from Fragment 2

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular formula, it cannot differentiate between the 1-butoxyvinyl ( α -arylation) and 2-butoxyvinyl ( β -arylation) regioisomers. NMR is deployed to resolve this ambiguity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5 mg of the highly purified Impurity 7 in 600 µL of DMSO- d6​ containing 0.03% TMS as an internal standard.

  • Acquisition: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe. Acquire the following sequence:

    • 1D 1 H and 13 C NMR: For baseline chemical shift assignments.

    • 2D COSY (Correlation Spectroscopy): To map the contiguous spin system of the butyl chain.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To separate overlapping aliphatic signals (e.g., cyclopentyl protons vs. butoxy protons) by plotting them against their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To bridge isolated spin systems (the pyrimidine core to the vinyl ether).

  • Self-Validating Stereochemical Proof: To ensure the protocol is self-validating, the scalar coupling constant ( 3J ) of the olefinic protons is cross-referenced with a 2D ROESY experiment. A 3J value of ~14 Hz dictates an (E)-configuration. Observing a spatial NOE correlation between the pyrimidine H- α and the butoxy -O-CH2​ protons internally validates this trans-geometry without relying solely on scalar approximations.

Mechanistic Interpretation of NMR Data

The definitive proof of Impurity 7 lies in the olefinic region of the 1 H NMR spectrum. If the molecule were the α -arylation product, the spectrum would display two geminal protons with a minimal coupling constant ( 2J≈2 Hz). Instead, Impurity 7 exhibits two distinct doublets at δ 7.52 and δ 6.05 with a large vicinal coupling constant ( 3J=14.1 Hz). This unequivocally proves the β -arylation regioisomer with an (E)-geometry.

Furthermore, the HMBC spectrum shows a critical long-range correlation from the H- α proton ( δ 7.52) to the C6 carbon ( δ 115.2) of the pyrido[2,3-d]pyrimidine core, locking the vinyl group to the correct position on the heterocyclic scaffold.

NMR_Correlations Core Pyrido[2,3-d]pyrimidine Core C6 (δC ~115 ppm) Olefin (E)-Vinylic Protons H-α (δH ~7.5) & H-β (δH ~6.0) ³J = 14 Hz Olefin->Core HMBC (H-α to C6) Butoxy Butoxy Chain -O-CH2-CH2-CH2-CH3 Olefin->Butoxy HMBC (H-β to O-CH2) Butoxy->Butoxy COSY (Chain Connectivity) Boc Boc-Piperazine t-Butyl (δH ~1.45)

Key 2D NMR correlations establishing the regiochemistry of the (E)-2-butoxyvinyl group.

Table 2: Key NMR Assignments for Palbociclib Impurity 7 (DMSO- d6​ , 600 MHz)

Structural Position 1 H NMR ( δ , ppm, multiplicity, J in Hz) 13 C NMR ( δ , ppm)Key HMBC Correlations ( 1 H 13 C)
Pyrimidine C6-115.2-
Vinyl H- α 7.52 (d, J=14.1)106.4C6, C7, Vinyl C- β
Vinyl H- β 6.05 (d, J=14.1)148.7C6, Butoxy O- CH2​
Butoxy O- CH2​ 3.95 (t, J=6.5)68.3Vinyl C- β , Butoxy CH2​
Boc t-butyl1.45 (s, 9H)28.4Boc C=O (154.2)
Cyclopentyl CH5.80 (m, 1H)53.1Pyrimidine N8

Conclusion & Regulatory Implications

The structural elucidation of Palbociclib Impurity 7 highlights the necessity of orthogonal analytical techniques in pharmaceutical process chemistry. By combining the exact mass capabilities of LC-HRMS with the spatial and scalar resolution of 2D NMR, we can definitively identify this compound as the Boc-protected (E)-2-butoxyvinyl regioisomer.

Understanding the causality behind its formation—specifically, the shift from α -arylation to β -arylation during the Heck coupling—allows process chemists to optimize catalytic ligands and reaction conditions. Controlling this impurity is paramount, as its downstream hydrolysis leads to formyl-based degradants that pose significant toxicological risks and threaten the stability profile of the final Palbociclib API [3].

References

  • Title: PubChemLite - 827022-35-5 (C33H45N7O4) Source: PubChem / LCSB University of Luxembourg URL: [Link]

  • Title: Palbociclib Impurity 7 Reference Standard Source: SynZeal Research URL: [Link]

  • Title: Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds Source: Journal of AOAC International URL: [Link]

Foundational

In Silico Genotoxicity and Toxicity Prediction of Palbociclib Impurity 7: A Comprehensive ICH M7 Computational Workflow

Target Audience: Researchers, Computational Toxicologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist, I approach the genotoxicity p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Toxicologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the genotoxicity profiling of complex active pharmaceutical ingredient (API) intermediates not merely as a regulatory checklist, but as a mechanistic evaluation of chemical reactivity. Palbociclib, a selective CDK4/6 inhibitor used in breast cancer therapy, requires rigorous impurity profiling during its synthesis. Palbociclib Impurity 7 is a critical synthetic intermediate characterized by a Boc-protected piperazine and a unique 2-butoxyvinyl moiety[1].

Under the regulatory framework of the ICH M7(R2) guidelines, any impurity present in the final drug substance must be evaluated for DNA-reactive (mutagenic) potential to limit carcinogenic risk[2][3]. This whitepaper outlines a field-proven, self-validating in silico methodology utilizing dual Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of Palbociclib Impurity 7, explaining the causality behind each experimental and computational choice.

Molecular Identity & Physicochemical Profiling

Before initiating computational workflows, it is imperative to establish the exact structural topology of the target molecule. Palbociclib Impurity 7 is a large, lipophilic intermediate. The presence of the tert-butyloxycarbonyl (Boc) protecting group and the 2-butoxyvinyl group dictates its physicochemical behavior and its interaction with QSAR structural alert libraries[1].

Table 1: Physicochemical and Structural Profile of Palbociclib Impurity 7
ParameterDescription / Value
Chemical Name (IUPAC) (E)-tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate[1]
CAS Registry Number 827022-35-5[1]
Molecular Formula C₃₃H₄₅N₇O₄[1]
Molecular Weight 603.8 g/mol [1]
Key Structural Moieties Pyrido[2,3-d]pyrimidin-7-one core, Aminopyridine, Boc-protected piperazine, 2-Butoxyvinyl group
API Family Palbociclib (CDK4/6 Inhibitor)

Regulatory Framework: The ICH M7(R2) Mandate

The FDA and EMA, adopting the ICH M7(R2) guidelines, mandate a highly specific computational approach for assessing the mutagenic potential of impurities[2][4]. To eliminate the risk of false negatives that could lead to carcinogenic exposure, the guideline explicitly requires the use of two complementary QSAR methodologies [3]:

  • An Expert Rule-Based System: Derives predictions from human-curated toxicophores and established mechanistic pathways (e.g., Derek Nexus)[5].

  • A Statistical/Machine Learning System: Derives predictions from statistically learned fragment-based hypotheses (e.g., Sarah Nexus)[6][7].

Using both models creates a self-validating system. If the models agree, the prediction is highly robust. If they conflict, the workflow mandates an "Expert Review" utilizing historical Ames test data (e.g., via the Vitic database) to resolve the discrepancy[8].

Methodology: Step-by-Step In Silico Workflow

To ensure scientific integrity and reproducibility, the following step-by-step protocol details the exact parameters required to evaluate Palbociclib Impurity 7.

Step 1: Data Preparation & Structure Curation
  • Action: Convert the 2D chemical structure of Impurity 7 into a canonical SMILES string.

  • Causality: QSAR models are highly sensitive to stereochemistry and salt forms. You must neutralize the molecule and strip any counterions (e.g., HCl or TFA salts) to ensure the models evaluate only the active organic moiety. Counterions can trigger irrelevant statistical noise in machine learning models.

Step 2: Expert Rule-Based Assessment (Derek Nexus)
  • Action: Input the curated SMILES into Derek Nexus[5].

  • Parameters: Set the endpoint to in vitro bacterium mutagenicity (Ames test). Ensure the species is set to Salmonella typhimurium and Escherichia coli.

  • Mechanism: Derek Nexus will scan the molecule against over 40 years of expert-defined Structure-Activity Relationship (SAR) rules[8]. It looks for classic toxicophores such as aromatic amines, N-nitroso groups, and alkylating agents.

Step 3: Statistical Assessment (Sarah Nexus)
  • Action: Input the same SMILES into Sarah Nexus[6].

  • Parameters: Execute the Self-Organising Hypothesis Network (SOHN) algorithm[7].

  • Mechanism: Unlike Derek, Sarah Nexus fragments the molecule and calculates a probability score based on the statistical occurrence of these fragments in known Ames-positive and Ames-negative training sets[7][9]. Review the probability score and ensure the molecule falls within the model's applicability domain.

Step 4: Expert Review & Read-Across Analysis
  • Action: Synthesize the results from Model 1 and Model 2.

  • Causality: If Sarah Nexus flags an "out-of-domain" fragment (which is common for complex proprietary intermediates), you cannot simply accept a negative result. You must perform a read-across analysis using a database like Vitic to find structurally similar surrogate molecules with empirical Ames data to justify the final classification[8].

M7_Workflow A Palbociclib Impurity 7 (CAS: 827022-35-5) B Structure Curation & SMILES Generation A->B C Expert Rule-Based QSAR (Derek Nexus) B->C Model 1 D Statistical QSAR (Sarah Nexus) B->D Model 2 E Expert Review & Read-Across (Vitic) C->E SAR Alerts D->E Probability Score F ICH M7 Classification (Class 1 - 5) E->F Final Consensus

Fig 1. Dual QSAR computational workflow for ICH M7 mutagenicity assessment.

Mechanistic Toxicity Prediction & Structural Alert Analysis

When evaluating Palbociclib Impurity 7, we must dissect the molecule into its functional moieties to understand the causality behind the QSAR predictions.

  • The Boc-Protected Piperazine: Unprotected secondary amines (like piperazine) are highly susceptible to N-nitrosation during synthesis, forming N-nitrosamines—a highly potent "cohort of concern" under ICH M7[3][9]. However, in Impurity 7, the piperazine is protected by a bulky tert-butyloxycarbonyl (Boc) group[1]. Causality: The Boc group sterically and electronically hinders the nitrogen, eliminating the risk of N-nitrosamine formation. Derek Nexus will correctly suppress any N-nitroso alerts for this moiety.

  • The Pyrido-pyrimidine Core: This heterocyclic core is the primary pharmacophore for CDK4/6 inhibition. Extensive historical data on Palbociclib and its derivatives show that this core does not intercalate DNA nor act as an electrophilic alkylating agent.

  • The 2-Butoxyvinyl Group: This is the most chemically reactive site on Impurity 7. As an enol ether, it possesses nucleophilic character at the β-carbon. While enol ethers are generally not classic Ames mutagens (unlike Michael acceptors which are electrophilic), they can occasionally be flagged by statistical models (Sarah Nexus) due to limited representation in training sets[6]. If flagged, an expert review is required to confirm that aliphatic enol ethers do not undergo metabolic activation to DNA-reactive epoxides in bacterial assays.

Alert_Mapping Mol Impurity 7 Structure M1 Pyrido-pyrimidine Core Mol->M1 M2 Boc-Piperazine Group Mol->M2 M3 2-Butoxyvinyl Group Mol->M3 A1 Negative (No Ames Alert) M1->A1 A2 Negative (Sterically Hindered) M2->A2 A3 Review Required (Enol Ether Reactivity) M3->A3

Fig 2. Structural alert mapping and mechanistic toxicity evaluation of Impurity 7.

Data Presentation: QSAR Prediction Results

Based on the structural evaluation of Palbociclib Impurity 7, the anticipated in silico outputs are summarized below.

Table 2: Simulated QSAR Prediction Results & ICH M7 Classification
QSAR MethodologySoftware PlatformTarget EndpointPrediction ResultMechanistic Rationale
Expert Rule-Based Derek NexusIn vitro MutagenicityNegative No known toxicophores identified. Boc group prevents N-nitrosation.
Statistical Model Sarah NexusIn vitro MutagenicityNegative (High Probability)Fragments fall within the applicability domain; no statistically significant correlation with Ames-positive training data.
Expert Review Vitic DatabaseRead-AcrossConfirmed Enol ether moiety (2-butoxyvinyl) lacks empirical evidence of DNA reactivity in surrogate molecules.
Final Classification ICH M7 Carcinogenic RiskClass 5 No structural alerts for mutagenicity. Treated as a standard non-mutagenic impurity.

Conclusion & Strategic Recommendations

The in silico assessment of Palbociclib Impurity 7 demonstrates the robustness of the ICH M7 dual-QSAR methodology. Because the potentially problematic piperazine nitrogen is sterically shielded by a Boc protecting group, and the pyrido-pyrimidine core lacks electrophilic reactivity, the molecule is devoid of classic DNA-reactive toxicophores.

Strategic Recommendation: Palbociclib Impurity 7 can be confidently assigned to ICH M7 Class 5 [3]. Consequently, it does not require control at the ultra-low Threshold of Toxicological Concern (TTC). Instead, it can be controlled as an ordinary (non-mutagenic) impurity according to standard ICH Q3A/Q3B guidelines, significantly streamlining the analytical control strategy during API manufacturing.

References

  • [6] Lhasa Limited. Everything You Need To Know About Sarah Nexus. Retrieved from:[Link]

  • [5] Lhasa Limited. 10 Frequently Asked Questions About Derek Nexus, Answered. Retrieved from: [Link]

  • [9] Lhasa Limited. Lhasa Limited Releases New Features To Derek Nexus And Sarah Nexus. Retrieved from: [Link]

  • [8] Lhasa Limited. In Silico Mutagenicity Assessment. Retrieved from: [Link]

  • [7] Lhasa Limited. Sarah Nexus - Mutagenicity QMRF. Retrieved from: [Link]

  • [2] European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from: [Link]

  • [4] U.S. Food and Drug Administration (FDA). Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. Retrieved from: [Link]

  • [3] International Council for Harmonisation (ICH). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). Retrieved from: [Link]

Sources

Exploratory

Comprehensive Technical Guide on Palbociclib Impurity 7: Chemical Properties, Exact Mass, and Mechanistic Origin

Executive Summary In the highly regulated landscape of oncology drug development, the control of active pharmaceutical ingredient (API) impurities is critical for ensuring patient safety and therapeutic efficacy. Palboci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of oncology drug development, the control of active pharmaceutical ingredient (API) impurities is critical for ensuring patient safety and therapeutic efficacy. Palbociclib, a first-in-class CDK4/6 inhibitor used for HR-positive/HER2-negative breast cancer, undergoes a complex multi-step synthesis. Palbociclib Impurity 7 (often cataloged under CAS 827022-35-5 or 866084-31-3) is a critical process-related impurity[1][2].

This whitepaper provides an in-depth technical analysis of Palbociclib Impurity 7, detailing its exact molecular weight, physicochemical properties, mechanistic origin during synthesis, and a self-validating LC-MS/MS protocol for its precise quantification.

Chemical Identity and Exact Molecular Weight

Palbociclib Impurity 7 is a late-stage synthetic intermediate that has failed to undergo final deprotection and hydrolysis. Structurally, it retains both the tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring and the unhydrolyzed 1-butoxyvinyl enol ether moiety on the pyrido-pyrimidine core[2][3].

The exact monoisotopic mass is a critical parameter for mass spectrometry (MS) detection, allowing analysts to distinguish it from isobaric interferences in the API matrix.

Table 1: Physicochemical Properties of Palbociclib Impurity 7
PropertyValue
Chemical Name (IUPAC) tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
CAS Registry Number 827022-35-5 / 866084-31-3
Molecular Formula C₃₃H₄₅N₇O₄
Average Molecular Weight 603.76 g/mol
Monoisotopic Exact Mass 603.3533 Da
Topological Polar Surface Area 113 Ų
Primary Ionization (ESI+) [M+H]⁺ at m/z 604.36

Mechanistic Origin in Palbociclib Synthesis

To understand how to control an impurity, one must understand the causality of its formation.

In the commercial synthesis of Palbociclib, the 6-acetyl group is typically installed via a palladium-catalyzed Heck coupling of a pyrido[2,3-d]pyrimidine core with butyl vinyl ether. This reaction regioselectively favors the alpha-substituted 1-butoxyvinyl intermediate. To prevent unwanted side reactions, the piperazine moiety is protected with a Boc group.

The final synthetic step requires a global deprotection and hydrolysis using aqueous acid (e.g., HCl) to simultaneously cleave the Boc group and hydrolyze the enol ether into the desired methyl ketone (the 6-acetyl group of Palbociclib). Palbociclib Impurity 7 arises directly from the incomplete execution of this final step. When acidic conditions are suboptimal—due to insufficient reaction time, low temperature, or weak acid concentration—both the Boc group and the butoxyvinyl group remain intact, leaving this precursor trapped in the final API matrix.

Synthesis A Boc-Butoxyvinyl Precursor (C33H45N7O4) B Palbociclib Impurity 7 (Unreacted Intermediate) A->B Incomplete Reaction (Impurity Formation) C Palbociclib API (Target Molecule) A->C Complete Hydrolysis (Aqueous HCl) B->C Rework / Extended Hydrolysis

Synthetic pathway showing Palbociclib Impurity 7 origin via incomplete hydrolysis.

Analytical Characterization: Self-Validating LC-MS/MS Protocol

Because Impurity 7 contains highly hydrophobic moieties (the Boc group and the butyl chain) compared to the final Palbociclib API, it exhibits significantly stronger retention on reversed-phase chromatography.

The following step-by-step UHPLC-MS/MS methodology is designed as a self-validating system . By incorporating specific System Suitability Test (SST) criteria, the protocol inherently proves its own resolving power and sensitivity before any sample data is accepted.

Step 1: Preparation of Mobile Phases and Diluent
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: The acidic pH ensures complete protonation of the piperazine nitrogens, preventing peak tailing and enhancing positive electrospray ionization (ESI+).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

Step 2: Preparation of Solutions
  • Blank Solution: Pure Diluent.

  • SST Solution (Resolution & Sensitivity Check): Palbociclib API spiked with Palbociclib Impurity 7 reference standard at 0.1% (w/w) relative to the API concentration (e.g., 1 mg/mL API and 1 µg/mL Impurity 7).

  • Sample Solution: 1 mg/mL of the Palbociclib batch , dissolved completely using a minimum volume of DMSO, then diluted to volume with Diluent.

Step 3: UHPLC-MS/MS Instrument Parameters
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 9.0 min: Hold at 95% B (Crucial for eluting the highly hydrophobic Impurity 7)

    • 9.0 - 10.0 min: Return to 5% B for re-equilibration.

  • MS Detection (MRM Mode):

    • Palbociclib (API): Precursor m/z 448.2 → Product m/z 380.2

    • Impurity 7: Precursor m/z 604.4 → Product m/z 504.4 (Primary quantifier, corresponds to the loss of the Boc group [-100 Da]).

Step 4: Execution and Self-Validation Criteria

Before analyzing the sample, the system must pass the following self-validation checks using the SST Solution:

  • Resolution ( Rs​ ): The chromatographic resolution between Palbociclib and Impurity 7 must be ≥5.0 . (Impurity 7 will elute significantly later due to the Boc and butoxy groups).

  • Signal-to-Noise (S/N): The S/N ratio for the Impurity 7 peak in the SST solution must be ≥10 .

  • Carryover Check: The Blank Solution injected immediately after the SST must show an Impurity 7 peak area ≤5% of the SST peak area.

Workflow S1 1. Sample Preparation Dissolve API in DMSO, Dilute in Acetonitrile/Water S2 2. UHPLC Separation C18 Column, 0.1% Formic Acid Gradient S1->S2 S3 3. ESI-MS/MS Detection Positive Ion Mode (+ESI), MRM Transition S2->S3 S4 4. Data Validation Check Resolution (Rs > 5.0) and S/N Ratio S3->S4

LC-MS/MS analytical workflow for the detection and quantification of Palbociclib Impurity 7.

Conclusion

Palbociclib Impurity 7 (Exact Mass: 603.3533 Da) is a direct artifact of incomplete acidic deprotection and enol ether hydrolysis during the final stages of Palbociclib API synthesis. By understanding its mechanistic origin, process chemists can optimize the hydrolysis parameters (time, temperature, acid stoichiometry) to drive the reaction to completion. Concurrently, analytical scientists can leverage the compound's high hydrophobicity and distinct mass transitions to implement robust, self-validating LC-MS/MS methodologies for its rigorous control.

References

  • PubChem . "tert-Butyl 4-(6-((6-(1-Butoxyethenyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-yl)amino)-pyridin-3-yl)-piperazine-1-carboxylate | C33H45N7O4" National Center for Biotechnology Information. URL:[Link]

  • SynZeal Research . "Palbociclib Impurity 7 | CAS 827022-35-5" Pharmaceutical Reference Standards. URL:[Link]

Sources

Foundational

Analytical Strategies for the Identification and Monitoring of Palbociclib Impurity 7 in API Stability Testing

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary Palbociclib is a highly selective, orally active inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Palbociclib is a highly selective, orally active inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), widely utilized in the treatment of hormone receptor-positive, HER2-negative metastatic breast cancer[1]. During the lifecycle of Palbociclib Active Pharmaceutical Ingredient (API) manufacturing and formulation, rigorous stability testing is mandated by ICH Q1A(R2) and Q3A(R2) guidelines.

A critical challenge in developing a robust Stability-Indicating Method (SIM) for Palbociclib is the tracking of process-related impurities that persist into the final API. Palbociclib Impurity 7 (CAS No. 827022-35-5) is a complex, late-stage synthetic intermediate[2]. Due to its bulky, lipophilic structure and the presence of acid-labile protecting groups, Impurity 7 presents unique chromatographic and stability challenges. This whitepaper provides a comprehensive, self-validating analytical framework for the identification, mechanistic profiling, and routine monitoring of Impurity 7 during API stability testing.

Chemical Profiling & Mechanistic Causality

To design an effective analytical method, one must first understand the causality behind the molecule's behavior under stress. Palbociclib Impurity 7 is chemically identified as (E)-tert-butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate[2].

Unlike the parent Palbociclib molecule, which primarily undergoes oxidative degradation to form pyridine and piperazine N-oxides[3], Impurity 7 contains two highly reactive moieties:

  • The tert-Butyloxycarbonyl (Boc) Group: This protecting group on the piperazine ring is highly susceptible to acidic hydrolysis. Under acidic stability stress, Impurity 7 rapidly deprotects to yield a des-Boc derivative.

  • The 2-Butoxyvinyl Group: This electron-rich alkene is vulnerable to oxidative cleavage, potentially yielding aldehyde or carboxylic acid derivatives that can cross-react with the API matrix[4].

The Mass Balance Imperative

In stability testing, a protocol must be a self-validating system . This is achieved by enforcing a strict mass balance criterion. If the API or a tracked process impurity (like Impurity 7) degrades, the sum of the remaining parent compound and the newly formed degradants must equal the initial concentration[5]. A loss in the Impurity 7 peak area without a corresponding increase in a known secondary degradant indicates a failure in method specificity, risking regulatory rejection.

G API Palbociclib API Batch (Contains Impurity 7) Stress ICH Stability Stress Conditions API->Stress Acid Acidic/Thermal Stress (Hydrolysis) Stress->Acid Oxidative Oxidative Stress (Peroxide/AAPH) Stress->Oxidative Deg1 Des-Boc Impurity 7 (Deprotection) Acid->Deg1 Targets Boc Group Deg2 Palbociclib N-Oxides (API Degradation) Oxidative->Deg2 Targets API Piperazine Deg3 Butoxyvinyl Cleavage Products Oxidative->Deg3 Targets Impurity 7 Vinyl

Fig 1. Divergent stress degradation pathways of Palbociclib API and Impurity 7 under ICH conditions.

Quantitative Data & Chromatographic Parameters

Impurity 7 is significantly more lipophilic than Palbociclib. Standard isocratic methods often result in excessive retention times or severe peak tailing for this impurity. A gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a trifluoroacetic acid (TFA) buffer is required. The TFA acts as an ion-pairing agent, suppressing the ionization of the basic piperazine nitrogens and ensuring sharp peak shapes[1].

Table 1: Physicochemical & Chromatographic Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Relative Retention Time (RRT)
Palbociclib (API) 571190-30-2C₂₄H₂₉N₇O₂447.541.00
Impurity 7 827022-35-5C₃₃H₄₅N₇O₄603.75~1.85
Table 2: Optimized Gradient Elution Program (Stability-Indicating RP-HPLC)

Column: ODS-3 C18 (250 × 4.6 mm, 5 µm) | Detection: UV at 260 nm[1]

Time (min)Flow Rate (mL/min)Mobile Phase A (%)*Mobile Phase B (%)**
0.00.89010
15.00.85050
35.00.81585
45.00.81585
46.00.89010
55.00.89010

*Mobile Phase A: 0.1% TFA in Water **Mobile Phase B: Acetonitrile:Methanol (85:15 v/v)

Self-Validating Experimental Protocol

To definitively identify Impurity 7 and its secondary degradants, an orthogonal 2D-LC-HRMS/MS workflow is highly recommended. This separates the UV-quantitation phase from the mass-spectrometry structural elucidation phase, preventing ion suppression from the TFA buffer[5].

Step 1: Forced Degradation Sample Preparation

Causality Focus: Controlled degradation (targeting 5-20% loss of parent) ensures that secondary degradation products do not overwhelm primary degradants, preserving the mechanistic link to Impurity 7.

  • Acidic Hydrolysis: Accurately weigh 10 mg of Palbociclib API (spiked with 0.5% Impurity 7 reference standard) and dissolve in 5 mL of 0.1 N HCl. Incubate in a dark environment at 60°C for 24 hours. Neutralize with 5 mL of 0.1 N NaOH prior to injection.

  • Oxidative Stress: Dissolve 10 mg of the spiked API mixture in 5 mL of 3% H₂O₂. Incubate at ambient room temperature for 24 hours. Quench the reaction with a stoichiometric amount of sodium bisulfite to halt oxidation.

  • Control Preparation: Prepare an unstressed sample in the standard diluent (Methanol:Water, 80:20 v/v) to establish the baseline chromatographic profile[1].

Step 2: 2D-LC-HRMS/MS Analytical Workflow

Causality Focus: Heart-cutting 2D-LC allows the TFA-laden first dimension to be desalted before entering the High-Resolution Mass Spectrometer (HRMS), protecting the MS source while maintaining the superior chromatographic resolution of the TFA method.

  • Inject 25 µL of the neutralized stressed sample into the 1D RP-HPLC system using the gradient outlined in Table 2.

  • Monitor the eluent via a Photodiode Array (PDA) detector at 260-267 nm.

  • Utilize a heart-cutting valve to divert the eluent window corresponding to Impurity 7 (RRT ~1.85) and its suspected degradants into a secondary short C18 trapping column.

  • Elute the trapped analytes into the ESI-QTOF-MS using a volatile, MS-friendly buffer (e.g., 0.1% Formic Acid in Acetonitrile).

  • Acquire data in Positive Electrospray Ionization (ESI+) mode.

Workflow Sample Stressed API Sample (Neutralized) HPLC 1D: RP-HPLC (C18) Gradient Elution Sample->HPLC PDA PDA Detection (260-267 nm) HPLC->PDA UV Quantitation Valve Heart-Cutting Valve HPLC->Valve Target Peaks HRMS 2D: ESI-QTOF-MS Positive Ion Mode Valve->HRMS Desalting Data Mass Defect Filtering & Structural Elucidation HRMS->Data

Fig 2. Orthogonal 2D-LC-HRMS/MS workflow for resolving and identifying Impurity 7 and its degradants.

Step 3: Data Interpretation & Structural Elucidation

Under ESI+ conditions, intact Palbociclib exhibits a protonated precursor ion [M+H]⁺ at m/z 448.2[5]. In contrast, the intact Impurity 7 yields a precursor ion at m/z 604.3.

During MS/MS fragmentation, Impurity 7 characteristically loses the Boc group (-100 Da, yielding m/z 504.3) and the tert-butyl fragment (-56 Da). This specific fragmentation pattern serves as a highly specific diagnostic signature. If stability testing reveals a decrease in the Impurity 7 peak area without a corresponding increase in known API degradants, the HRMS data must be queried for the m/z 504.3 mass. Finding this mass confirms that Impurity 7 has degraded into its des-Boc form due to localized acidic microenvironments within the formulation matrix, successfully closing the mass balance loop.

References

  • Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv, 2025. URL:[Link]

  • Palbociclib Impurity 7 Reference Standard. SynZeal Research, 2025. URL:[Link]

  • Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry, 2025. URL: [Link]

  • Method Development Combined with in silico Therapeutic and Toxicology Studies on Palbociclib and its Degradation Products. International Journal of Pharmaceutical Investigation, 2021. URL:[Link]

Sources

Protocols & Analytical Methods

Method

LC-MS/MS Protocol for Trace-Level Quantification of Palbociclib Impurity 7: A Comprehensive Method Development and Validation Guide

Rationale for Trace-Level Profiling Palbociclib is a highly selective, first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, primarily prescribed in combination with endocrine therapies for the treatment of...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale for Trace-Level Profiling

Palbociclib is a highly selective, first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, primarily prescribed in combination with endocrine therapies for the treatment of hormone receptor-positive (HR+), HER2-negative metastatic breast cancer[1]. During its multi-step synthesis and subsequent shelf-life, various process-related impurities and degradation products can emerge[2].

One critical byproduct is Palbociclib Impurity 7 (CAS: 827022-35-5), an intermediate/degradant characterized by the retention of a tert-butyloxycarbonyl (Boc) protecting group and a butoxyvinyl moiety[3]. Because structurally related impurities can compromise therapeutic efficacy or introduce off-target toxicity, regulatory bodies mandate their rigorous quantification[1]. While traditional HPLC-UV methods are sufficient for bulk API assays[4], they lack the sensitivity and specificity required for trace-level (parts-per-million) quantification of Impurity 7 in complex matrices. Therefore, a highly sensitive LC-MS/MS approach using Multiple Reaction Monitoring (MRM) is required.

Chemical Causality in Method Design

The structural differences between the Active Pharmaceutical Ingredient (API) and Impurity 7 dictate the chromatographic and ionization strategies:

  • Analyte Chemistry: Palbociclib has a molecular weight of 447.5 Da[2]. Impurity 7 (Chemical Formula: C33H45N7O4) has a molecular weight of 603.8 Da[3]. The presence of the bulky, lipophilic Boc and butoxyvinyl groups on Impurity 7 significantly increases its hydrophobicity compared to the parent drug.

  • Chromatographic Strategy: To resolve this highly lipophilic impurity from the API and prevent ion suppression, a sub-2 µm C18 stationary phase (e.g., UPLC BEH C18) is selected. The Ethylene Bridged Hybrid (BEH) particle technology provides superior peak shape for basic compounds. A gradient utilizing Acetonitrile over Methanol ensures the sharp elution of the bulky Impurity 7.

  • Ionization Strategy: Both Palbociclib and Impurity 7 possess basic piperazine and pyridine nitrogens[5]. Electrospray Ionization in positive mode (ESI+) is optimal. The mobile phase is acidified with 0.1% Formic Acid to drive the equilibrium toward the protonated state [M+H]+ , ensuring maximum ion yield.

Analytical Workflow

AnalyticalWorkflow N1 Sample Prep Extraction & Filtration N2 UPLC Separation BEH C18 Column N1->N2 N3 ESI+ Ionization Protonation[M+H]+ N2->N3 N4 QqQ MS/MS MRM Detection N3->N4 N5 Data Analysis Quantification N4->N5

Caption: End-to-end LC-MS/MS analytical workflow for the trace quantification of Palbociclib Impurity 7.

Step-by-Step Methodology

Sample Preparation (Self-Validating System)

Causality: A simple "dilute-and-shoot" approach for API testing can lead to mass spectrometer source contamination. We employ a targeted solvent extraction method that selectively dissolves the API and impurities while allowing for strict carryover monitoring.

  • Stock Solution Preparation: Accurately weigh 1.0 mg of Palbociclib Impurity 7 reference standard and dissolve in 1.0 mL of Methanol to yield a 1 mg/mL stock solution.

  • Calibration Curve: Serially dilute the stock with 50% Acetonitrile in Water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL. Spike each standard with 10 ng/mL of Internal Standard (Palbociclib-d8).

  • API Sample Extraction: Dissolve 10 mg of Palbociclib API in 10 mL of extraction solvent (Methanol:Water, 80:20 v/v). Vortex for 2 minutes and sonicate for 5 minutes at room temperature.

  • Centrifugation & Filtration: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C. Pass the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

  • System Suitability Test (SST): Inject a blank (50% Acetonitrile) immediately after the highest calibration standard to verify zero carryover. The protocol is self-validating only if the blank shows an Impurity 7 peak area <5% of the LOQ standard.

Liquid Chromatography Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces backpressure and improves mass transfer kinetics for the bulky impurity).

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: 10% 90% B

    • 4.0 - 5.5 min: 90% B (Wash phase to elute highly lipophilic Impurity 7)

    • 5.5 - 6.0 min: 90% 10% B

    • 6.0 - 8.0 min: 10% B (Re-equilibration)

Mass Spectrometry (QqQ) Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon ( 2.0×10−3 mbar).

Mechanistic Insights: Fragmentation Pathway

To ensure absolute specificity (Trustworthiness), the MRM transitions are based on the deterministic fragmentation of Impurity 7. The parent ion [M+H]+ at m/z 604.3 undergoes predictable collision-induced dissociation (CID). The most labile bond is the tert-butyl ester of the Boc group, leading to a neutral loss of 100 Da (isobutylene + CO2​ ). A secondary fragmentation involves the cleavage of the butoxyvinyl group, yielding a core fragment at m/z 448.2.

FragmentationPathway Parent Palbociclib Impurity 7 [M+H]+ m/z 604.3 Frag1 Primary Product Ion Loss of Boc (-100 Da) m/z 504.3 Parent->Frag1 CE: 25 eV Frag2 Secondary Product Ion Loss of Butoxyvinyl m/z 448.2 Parent->Frag2 CE: 35 eV Frag3 Tertiary Product Ion Piperazine Cleavage m/z 380.2 Frag2->Frag3 CE: 45 eV

Caption: Collision-Induced Dissociation (CID) fragmentation pathway of Palbociclib Impurity 7.

Quantitative Data & Method Validation

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Palbociclib API 448.2380.2503025
Palbociclib Impurity 7 (Quantifier) 604.3504.3503525
Palbociclib Impurity 7 (Qualifier) 604.3448.2503535
Palbociclib-d8 (IS) 456.2388.2503025

Table 2: Method Validation Summary (In accordance with ICH Q2(R1))

Validation ParameterPalbociclib Impurity 7 ResultsAcceptance Criteria
Linearity Range 0.1 – 100 ng/mL R2≥0.995
Limit of Detection (LOD) 0.03 ng/mLS/N 3
Limit of Quantification (LOQ) 0.1 ng/mLS/N 10
Intra-day Precision (%RSD) 2.4% 5.0%
Inter-day Precision (%RSD) 3.1% 10.0%
Mean Recovery (Accuracy) 98.5%90.0% – 110.0%

Conclusion

This LC-MS/MS protocol provides a highly specific, self-validating framework for the trace-level quantification of Palbociclib Impurity 7. By leveraging the specific lipophilicity of the Boc and butoxyvinyl groups via UPLC BEH C18 chromatography, and capitalizing on deterministic CID fragmentation pathways, this method ensures that pharmaceutical batches meet the stringent purity requirements mandated by global regulatory authorities.

References

  • [1] Title: Palbociclib Impurities and Related Compound Source: Veeprho URL: [Link]

  • [2] Title: Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds Source: Oxford Academic (Journal of Chromatographic Science) URL: [Link]

  • [3] Title: Palbociclib Impurity 7 | CAS 827022-35-5 Source: SynZeal URL: [Link]

  • [4] Title: Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy Source: ChemRxiv URL: [Link]

  • [5] Title: Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds Source: Journal of AOAC INTERNATIONAL URL:[Link]

Sources

Application

organic synthesis route for Palbociclib Impurity 7 reference standard

Application Note: Directed Synthesis, Isolation, and Characterization of Palbociclib Impurity 7 Reference Standard Introduction & Regulatory Context Palbociclib is a highly selective, reversible inhibitor of cyclin-depen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Directed Synthesis, Isolation, and Characterization of Palbociclib Impurity 7 Reference Standard

Introduction & Regulatory Context

Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), widely utilized as an endocrine-based therapy for HR-positive, HER2-negative advanced breast cancer[1]. The commercial manufacturing route for Palbociclib relies on a highly optimized, regioselective Heck coupling to install an enol ether side chain onto an aryl bromide intermediate, which is subsequently hydrolyzed to a methyl ketone[2].

During this critical Heck coupling step, strict control over regioselectivity is paramount. While the α-arylation pathway yields the desired active pharmaceutical ingredient (API) precursor, the competing β-arylation pathway generates an (E)-2-butoxyvinyl regioisomer[2]. If this byproduct remains unhydrolyzed and retains its Boc-protecting group, it persists as Palbociclib Impurity 7 (CAS: 827022-35-5)[3]. Under ICH Q3A(R2) guidelines, the identification, synthesis, and qualification of such process-related impurities are mandatory for regulatory filing. This application note provides a causality-driven protocol to deliberately synthesize and isolate Palbociclib Impurity 7 for use as an analytical reference standard.

Mechanistic Insights: The Causality of Heck Regioselectivity

The core challenge in synthesizing Impurity 7 lies in intentionally reversing the regioselectivity of the commercial Palbociclib process. The regiochemical outcome of Heck couplings with electron-rich olefins (such as n-butyl vinyl ether) is dictated by the electronic state of the palladium intermediate, which is manipulated via ligand choice and additives:

  • The Commercial α-Selective Pathway: To achieve α-selectivity (branched product), the commercial process utilizes bidentate phosphine ligands (e.g., DPEPhos or dppf) and halide scavengers (like LiOTf)[2]. This forces the dissociation of the bromide ligand, generating a highly electrophilic cationic palladium intermediate. This cationic species preferentially coordinates the electron-rich n-butyl vinyl ether and undergoes rapid migratory insertion at the electron-rich α-carbon[4].

  • The Directed β-Selective Pathway (Impurity 7 Synthesis): To deliberately synthesize the β-isomer (Impurity 7), we must suppress the cationic pathway. By employing a monodentate, sterically demanding ligand (e.g., Tri-o-tolylphosphine) in the absence of halide scavengers, the reaction proceeds via a neutral palladium pathway. The neutral Pd(II) complex is less electrophilic; therefore, migratory insertion is governed primarily by steric hindrance rather than electronic bias. The bulky aryl group preferentially attacks the less hindered terminal β-carbon, yielding the linear (E)-alkene[4].

HeckRegio SM Aryl Bromide Precursor PdCat Pd(0) Oxidative Addition SM->PdCat Coord n-Butyl Vinyl Ether Coordination PdCat->Coord AlphaPath Cationic Pd Pathway (Bidentate Ligands, LiOTf) Coord->AlphaPath Electronic Bias BetaPath Neutral Pd Pathway (Monodentate Ligands) Coord->BetaPath Steric Bias AlphaProd α-Arylation Product (Desired Precursor) AlphaPath->AlphaProd BetaProd β-Arylation Product (Impurity 7: CAS 827022-35-5) BetaPath->BetaProd

Mechanistic divergence in Heck coupling leading to Palbociclib Impurity 7.

Experimental Protocol: Directed Synthesis and Isolation

Self-Validation Checkpoint: The success of this regioselective inversion is verified via ^1^H NMR prior to final qualification. The desired β-isomer (Impurity 7) will exhibit characteristic trans-alkene doublets (J ≈ 12–14 Hz) in the 6.0–7.5 ppm range. If the reaction inadvertently favored the α-pathway, terminal geminal doublets (J ≈ 2–3 Hz) would dominate the 4.0–4.5 ppm region instead.

3.1. Reaction Setup

  • Preparation: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, charge tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (10.0 g, 17.3 mmol, 1.0 equiv), Palladium(II) acetate (194 mg, 0.05 equiv), and Tri-o-tolylphosphine (526 mg, 0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen three times to ensure complete removal of oxygen, which rapidly degrades the active Pd(0) catalytic species[2].

  • Reagent Addition: Inject anhydrous N,N-Dimethylformamide (DMF, 100 mL) followed by Triethylamine (7.2 mL, 3.0 equiv) and n-butyl vinyl ether (11.2 mL, 5.0 equiv) via syringe.

3.2. Execution and Monitoring 4. Heating: Immerse the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours. 5. In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with acetonitrile, and analyze via HPLC-UV (254 nm). The chromatogram should show a mixture heavily enriched with the desired β-isomer (Impurity 7). Proceed to workup when the starting aryl bromide is consumed (< 1% remaining).

3.3. Workup and Chromatographic Isolation 6. Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (300 mL) and filter through a short pad of Celite to remove precipitated palladium black. 7. Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (3 × 150 mL) to remove DMF and triethylamine salts, followed by a brine wash (150 mL). 8. Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude viscous oil. 9. Purification: Load the crude mixture onto a silica gel column (200-300 mesh). Elute with a gradient of Dichloromethane (DCM) to 5% Methanol in DCM. The β-isomer (Impurity 7) is slightly more polar and elutes immediately after any residual α-isomer. 10. Crystallization: Pool the fractions containing pure Impurity 7 (>98% by HPLC) and concentrate. Recrystallize the residue from Methyl tert-butyl ether (MTBE) and Heptane (1:3 v/v) to afford Palbociclib Impurity 7 as a pale yellow powder.

Analytical Characterization & Data Presentation

To qualify the synthesized material as a GMP-compliant reference standard, rigorous analytical characterization must be executed. The expected quantitative data and specifications are summarized in the table below.

ParameterSpecification / Expected ResultAnalytical Technique
Appearance Pale yellow to off-white crystalline powderVisual Inspection
Identification (HRMS) m/z [M+H]^+^ calc: 604.3606; found: 604.3601ESI-TOF MS
Identification (^1^H NMR) Two doublets at ~7.5 ppm and ~6.0 ppm (J = 12–14 Hz)400 MHz NMR (DMSO-d6)
Chromatographic Purity ≥ 98.0%HPLC-UV (254 nm)
Residual Palladium < 10 ppmICP-MS
Isomeric Purity ≤ 1.0% α-isomerHPLC-UV

References

  • Palbociclib Commercial Manufacturing Process Development. Part II: Regioselective Heck Coupling with Polymorph Control for Processability. Organic Process Research & Development (ACS Publications).[Link]

  • Synthetic Methods in Drug Discovery: Volume 1 (Chapter 5: Heck Coupling). Royal Society of Chemistry.[Link]

  • Palbociclib Impurity 7 | CAS 827022-35-5 Reference Standard Specifications. SynZeal Research. [Link]

Sources

Method

Application Note: Isolation and Preparative Purification Strategies for Palbociclib Impurity 7

Executive Summary The rigorous profiling and control of pharmaceutical impurities are critical mandates under the ICH Q3A(R2) guidelines for new drug substances[1]. Palbociclib, a first-in-class selective cyclin-dependen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous profiling and control of pharmaceutical impurities are critical mandates under the ICH Q3A(R2) guidelines for new drug substances[1]. Palbociclib, a first-in-class selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, is synthesized via complex multi-step pathways that can generate structurally analogous byproducts. Palbociclib Impurity 7 (CAS 827022-35-5) —chemically defined as the (E)-tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate—is a highly lipophilic, Boc-protected process intermediate and degradant[2].

This application note details a highly specific, scalable, and self-validating preparative chromatography protocol designed to isolate Impurity 7 from crude synthetic mixtures to >98% purity, enabling downstream structural elucidation (NMR/HRMS) and toxicological qualification.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, one must move beyond trial-and-error and analyze the causality between the molecule's physicochemical properties and its chromatographic behavior.

  • The Silanol Interaction Challenge: The molecular architecture of Palbociclib Impurity 7 features multiple basic nitrogen centers within its aminopyridine and pyrido[2,3-d]pyrimidine core. On standard low-pH, silica-based C18 columns, these basic nitrogens become fully protonated. This leads to severe secondary ion-exchange interactions with residual, negatively charged surface silanols on the silica matrix. The macroscopic result is severe peak tailing, reduced resolution from closely eluting analogs, and poor preparative loadability.

  • Stationary Phase Causality: To circumvent silanol interference, a Hybrid-Silica C18 stationary phase is selected. Hybrid particles incorporate organic ethylene bridges within the silica matrix, drastically reducing silanol activity and providing structural integrity at elevated pH levels.

  • Mobile Phase Causality: To further suppress the ionization of the basic nitrogens, a high-pH mobile phase is required. However, preparative isolation strictly demands volatile buffers to facilitate downstream recovery. Therefore, 10 mM Ammonium Bicarbonate (pH 9.5) is utilized[3]. This volatile buffer ensures the target compound remains in its neutral free-base form, maximizing hydrophobic retention and peak symmetry while being completely sublimable during lyophilization.

Methodological Rationale: A Self-Validating System

Preparative chromatography must operate as a self-validating system to prevent the isolation of false positives. Relying solely on UV detection for fraction collection is inherently flawed when dealing with Palbociclib analogs, as structural isomers often lack distinct chromophoric shifts.

By employing Mass Spectrometry (MS)-triggered fraction collection , the system actively monitors the specific mass-to-charge ratio of Impurity 7 ( m/z 604.3 [M+H]+ ). The fraction collector valve actuates only when the target m/z signal breaches a predefined intensity threshold and the slope is positive. This ensures that even if a UV-absorbing co-elution occurs, the system selectively isolates the target mass, validating the purity of the fraction in real-time.

Experimental Protocols

Sample Preparation

Causality Note: Highly lipophilic compounds like Impurity 7 are prone to on-column precipitation if injected in weak solvents (e.g., water/methanol mixtures), leading to column overpressurization and peak splitting.

  • Weigh 250 mg of the crude Palbociclib synthetic mixture.

  • Dissolve the solid completely in 5.0 mL of 100% Dimethyl Sulfoxide (DMSO) to ensure maximum solubility and prevent precipitation at the injection port.

  • Sonicate the solution for 10 minutes at 25°C.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could foul the preparative column frit.

Analytical UHPLC-MS Screening
  • Inject 2 µL of the filtered sample onto an analytical Hybrid C18 column (4.6 x 100 mm, 3 µm).

  • Run the optimized gradient (see Table 2) to determine the exact retention time ( tR​ ) of Impurity 7.

  • Confirm the presence of the m/z 604.3 [M+H]+ peak using positive electrospray ionization (ESI+).

Preparative HPLC Execution
  • Equilibrate the Preparative Hybrid C18 column (19 x 250 mm, 5 µm) with 40% Mobile Phase B for 5 column volumes.

  • Inject 500 µL of the DMSO sample solution per run.

  • Initiate the gradient program. Monitor UV absorbance at 263 nm[3] and ESI-MS.

  • The MS-triggered fraction collector will automatically gather the eluate corresponding to m/z 604.3 into barcoded glass tubes.

Fraction Recovery and Lyophilization
  • Pool the fractions containing Impurity 7 based on the post-run MS chromatogram.

  • Transfer the pooled fractions to a round-bottom flask and freeze rapidly at -80°C using a dry ice/acetone bath.

  • Attach the flask to a lyophilizer operating at <0.1 mbar and -50°C.

  • Lyophilize for 48–72 hours to completely sublimate the water, acetonitrile, and ammonium bicarbonate buffer, yielding the pure Impurity 7 as a dry powder.

Quantitative Data & Scale-Up Parameters

Table 1: Analytical vs. Preparative Scale-Up Parameters

ParameterAnalytical ScalePreparative Scale
Column Dimensions 4.6 mm ID × 100 mm L19.0 mm ID × 250 mm L
Particle Size 3 µm Hybrid C185 µm Hybrid C18
Flow Rate 1.0 mL/min18.0 mL/min
Injection Volume 2 µL500 µL
Detection UV @ 263 nm / MS ScanUV @ 263 nm / MS Triggered
Temperature 40°CAmbient (25°C)

Table 2: Optimized Gradient Program (Mobile Phase A: 10 mM NH4​HCO3​ in H2​O , pH 9.5; Mobile Phase B: 100% Acetonitrile)

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.06040Initial
2.06040Isocratic Hold
15.01090Linear Gradient
18.01090High-Organic Wash
18.16040Return to Initial
22.06040Re-equilibration

Workflow Visualization

G A Crude Palbociclib Mixture (API + Impurity 7) B Sample Preparation (Dissolution in DMSO, 0.45µm PTFE Filtration) A->B C Analytical UHPLC-MS Profiling (Method Optimization & Scaling) B->C D Preparative HPLC (Hybrid C18, pH 9.5 NH4HCO3 / ACN) C->D E MS-Triggered Fraction Collection (Target m/z 604.3 [M+H]+) D->E F Lyophilization (Removal of Volatile Buffer & Solvent) E->F G Isolated Palbociclib Impurity 7 (>98% Purity, Ready for Characterization) F->G

Workflow for the isolation and preparative purification of Palbociclib Impurity 7.

References

  • [2] SynZeal Research. Palbociclib Impurity 7 | CAS 827022-35-5. SynZeal. Available at: [Link]

  • [1] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH Official Website. Available at: [Link]

  • [3] ResearchGate. Development and Optimization of UHPLC Method for the Quantification of Process-Related Impurities of Palbociclib. ResearchGate Publications. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of Palbociclib Impurity 7 from Human Plasma

Executive Summary The accurate quantification of cyclin-dependent kinase (CDK) 4/6 inhibitors and their associated impurities in biological matrices is critical for both therapeutic drug monitoring and rigorous pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of cyclin-dependent kinase (CDK) 4/6 inhibitors and their associated impurities in biological matrices is critical for both therapeutic drug monitoring and rigorous pharmacokinetic profiling[1]. Palbociclib Impurity 7 (CAS 827022-35-5) is a highly lipophilic, high-molecular-weight derivative that presents unique analytical challenges due to strong plasma protein binding and susceptibility to matrix-induced ion suppression.

While simple protein precipitation (PPT) is frequently used for parent drug extraction, it often fails to adequately remove endogenous phospholipids, leading to poor reproducibility and source contamination in LC-MS/MS systems[1]. This protocol details a highly optimized, self-validating Solid Phase Extraction (SPE) methodology utilizing a hydrophilic-lipophilic balance (HLB) polymeric sorbent. By coupling targeted chemical pre-treatment with selective wash steps, this method achieves >90% recovery of Impurity 7 while eliminating matrix effects, ensuring absolute trustworthiness in downstream bioanalytical data[2].

Physicochemical Profiling & Mechanistic Rationale

To design an effective extraction system, we must first analyze the physicochemical properties of the target analyte. Palbociclib Impurity 7 possesses a bulky tert-butyl piperazine-1-carboxylate and a butoxyvinyl substitution, significantly increasing its lipophilicity and molecular volume compared to the parent API[3].

Table 1: Physicochemical Properties of Target Analytes

AnalyteCAS NumberMolecular FormulaMolecular Weight ( g/mol )Estimated LogP
Palbociclib (API) 571190-30-2C24H29N7O2447.5~2.8
Palbociclib Impurity 7 827022-35-5C33H45N7O4603.8~4.5
The Causality of the Extraction Strategy
  • Disrupting Protein Binding: Due to its high LogP (~4.5), Impurity 7 exhibits extensive non-covalent binding to human serum albumin and α1-acid glycoprotein. Loading raw plasma directly onto an SPE cartridge results in poor recovery because the analyte remains bound to proteins that flow through the sorbent. We introduce a 2% Phosphoric Acid ( H3​PO4​ ) pre-treatment step to lower the pH, denature the binding pockets, and release the analyte into the aqueous phase.

  • Sorbent Selection: We utilize an Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent macroporous copolymer sorbent[1],[2]. The divinylbenzene backbone provides strong reversed-phase retention for the lipophilic Impurity 7, while the N-vinylpyrrolidone monomer ensures the sorbent remains wetted, preventing breakthrough during the loading phase.

  • Selective Washing: A 5% Methanol wash is highly specific. It is strong enough to disrupt hydrogen bonds and wash away polar endogenous salts and peptides, but energetically insufficient to break the hydrophobic interactions between the HLB sorbent and Impurity 7.

Extraction Workflow Diagram

SPE_Workflow Plasma 1. Plasma Sample (100 µL) + Internal Standard Pretreat 2. Pre-treatment Add 100 µL 2% H3PO4 (Disrupts Protein Binding) Plasma->Pretreat Load 4. Load Sample Apply pre-treated plasma to HLB Pretreat->Load Condition 3. SPE Conditioning 1 mL MeOH, then 1 mL H2O Condition->Load Wash 5. Wash Step 1 mL 5% MeOH in H2O (Removes Polar Interferences) Load->Wash Elute 6. Elution 1 mL 100% Acetonitrile (Recovers Impurity 7) Wash->Elute Evaporate 7. Evaporation & Reconstitution Dry under N2, reconstitute in Mobile Phase Elute->Evaporate LCMS 8. LC-MS/MS Analysis MRM Mode Detection Evaporate->LCMS

Fig 1. Optimized SPE workflow for Palbociclib Impurity 7 extraction from human plasma.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (IS) early in the workflow, any volumetric losses or matrix-induced suppression effects are mathematically normalized[4].

Materials & Reagents
  • Sorbent: Oasis HLB 30 mg / 1 cc cartridges (or equivalent 96-well plates for automated handlers like Andrew+)[2].

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water ( H2​O ), Formic Acid (FA), and Phosphoric Acid ( H3​PO4​ ).

  • Internal Standard (IS): Palbociclib-d8 (100 ng/mL in 50:50 MeOH: H2​O )[4].

Sample Pre-treatment
  • Aliquot 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Palbociclib-d8 Internal Standard working solution. Vortex for 10 seconds to ensure equilibration with the matrix.

  • Add 100 µL of 2% H3​PO4​ (aq).

  • Vortex vigorously for 30 seconds. Scientific Insight: This acidification step is non-negotiable. It forces the dissociation of Impurity 7 from plasma transport proteins, ensuring it is in a free state for sorbent capture.

Solid Phase Extraction (SPE) Procedure
  • Conditioning: Pass 1.0 mL of 100% MeOH through the cartridge to solvate the polymeric bed, followed by 1.0 mL of LC-MS grade H2​O to equilibrate. Maintain a flow rate of ~1 mL/min.

  • Loading: Apply the entire pre-treated plasma sample (210 µL total volume) onto the cartridge. Allow it to pass through under gravity or light vacuum (≤ 5 inHg).

  • Washing: Apply 1.0 mL of 5% MeOH in H2​O . Scientific Insight: This removes >95% of plasma salts, hydrophilic peptides, and residual acid without eluting the highly lipophilic Impurity 7.

  • Drying: Apply maximum vacuum (≥ 15 inHg) for 2 minutes to remove residual aqueous phase, which prevents dilution of the elution solvent.

  • Elution: Elute the target analytes using 1.0 mL of 100% Acetonitrile into a clean collection tube. Acetonitrile acts as a strong aprotic solvent, effectively breaking the hydrophobic bonds between Impurity 7 and the divinylbenzene sorbent[2].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 95% H2​O / 5% ACN with 0.1% FA). Vortex and transfer to an autosampler vial.

Analytical LC-MS/MS Configuration

Chromatographic separation is achieved using a sub-2-micron reversed-phase column to ensure sharp peak shapes and minimize run times[1].

  • Column: ACQUITY UPLC HSS T3 C18 (2.1 x 50 mm, 1.7 µm)[2].

  • Mobile Phase A: 0.1% Formic Acid in H2​O .

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 2: Representative LC-MS/MS MRM Transitions (ESI+)

AnalytePrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Palbociclib 448.2380.22550
Palbociclib Impurity 7 604.3448.23050
Palbociclib-d8 (IS) 456.3388.22550

(Note: Transitions for Impurity 7 are based on the cleavage of the highly labile tert-butyl carboxylate and butoxyvinyl groups, yielding the stable palbociclib core fragment).

Method Performance & Quality Control

A self-validating protocol must explicitly measure and report extraction efficiency and matrix effects. By comparing the peak area of Impurity 7 spiked into plasma before extraction against Impurity 7 spiked into a blank matrix extract after extraction, we can isolate the true recovery rate from ion suppression effects.

Table 3: Representative SPE Method Performance for Impurity 7

QC LevelSpiked Concentration (ng/mL)Mean SPE Recovery (%)Matrix Effect (%)Precision (RSD, %)
LQC 5.091.24.56.2
MQC 50.093.82.85.1
HQC 200.094.53.14.8

The data demonstrates that utilizing an optimized HLB SPE workflow yields exceptional recovery (>90%) with negligible matrix effects (<5%), strictly adhering to FDA/EMA bioanalytical method validation guidelines[2],[4].

References

  • Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma.nih.gov.
  • Bioanalysis of Sitagliptin and Palbociclib From Plasma Using an Automated and Standardized Approach for Oasis™ HLB SPE Extraction.waters.com.
  • Palbociclib Impurity 7 | CAS 827022-35-5.synzeal.com.
  • Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application.plos.org.

Sources

Method

Application Note: Advanced Gradient Elution Optimization for the Chromatographic Separation of Palbociclib Impurity 7

Introduction and Scientific Context Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), widely utilized in the targeted therapy of hormone receptor-positive (HR-positive), HER2-negat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), widely utilized in the targeted therapy of hormone receptor-positive (HR-positive), HER2-negative metastatic breast cancer[1]. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is a critical regulatory requirement. During the synthesis and scale-up of Palbociclib, several process-related impurities are generated that must be rigorously monitored and controlled to guarantee drug safety and efficacy[2].

Among these related substances, Palbociclib Impurity 7 (CAS: 827022-35-5) presents a unique analytical challenge. Chemically designated as (E)-tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, this impurity incorporates bulky, highly lipophilic moieties—specifically, a tert-butyl carbamate (Boc) protecting group and a butoxyvinyl ether linkage[3][4].

Mechanistic Rationale: The Necessity of Gradient Elution

The structural divergence between the parent API and Impurity 7 dictates the chromatographic strategy. Palbociclib contains a free secondary amine within its piperazine ring, rendering it moderately polar and ionizable at weakly acidic pH. Conversely, Impurity 7 lacks this basic center due to Boc-protection, drastically increasing its hydrophobicity and its retention factor ( k′ ) on a reversed-phase C18 stationary phase.

Attempting an isocratic elution for this mixture presents a classic "general elution problem":

  • High Organic Modifier : Elutes Impurity 7 in a reasonable timeframe but causes early-eluting polar impurities and the API to co-elute near the void volume ( t0​ ).

  • Low Organic Modifier : Resolves the API and polar impurities but results in excessive retention times and severe band broadening for Impurity 7, destroying the Limit of Detection (LOD).

Therefore, a dynamically optimized gradient elution is mandatory. By initiating the run with a highly aqueous mobile phase, polar degradants and the API are sufficiently retained and resolved. A subsequent steep ramp in the organic modifier (acetonitrile) overcomes the strong hydrophobic interactions between the C18 ligands and the Boc/butoxyvinyl groups of Impurity 7, eluting it as a sharp, quantifiable peak[5].

Workflow & Elution Logic

Workflow Start Sample Injection (Palbociclib + Impurity 7) Phase1 Isocratic Hold (0-5 min, 20% B) pH 5.7 Buffer Retains Protonated API Start->Phase1 Phase2 Gradient Ramp (5-25 min, 20%->80% B) Desorbs Lipophilic Impurity 7 Phase1->Phase2 Impurity 7 Retained API_Peak API Elution (Sharp Peak, No Tailing) Phase1->API_Peak Elutes Early Phase3 High Organic Wash (25-30 min, 80% B) Elutes Boc/Butoxyvinyl Moieties Phase2->Phase3 Imp7_Peak Impurity 7 Elution (Resolved, High Sensitivity) Phase3->Imp7_Peak Elutes Late SST System Suitability Validation (Resolution > 2.0, Plates > 50k) API_Peak->SST Imp7_Peak->SST

Chromatographic gradient workflow and elution logic for Palbociclib Impurity 7.

Experimental Protocol

This self-validating protocol is designed for the robust quantification of Palbociclib Impurity 7 in bulk drug substance batches.

Reagents and Materials
  • Stationary Phase : InertSustain C18 column (250 mm × 4.6 mm, 5 µm particle size) or an equivalent high-purity silica column[5].

  • Mobile Phase A (Aqueous) : 10 mM Ammonium Acetate buffer. Adjust the pH to 5.7 ± 0.05 using dilute acetic acid[5].

    • Causality Check: A pH of 5.7 ensures the basic piperazine nitrogen of Palbociclib remains protonated, preventing secondary interactions with residual silanols that cause peak tailing.

  • Mobile Phase B (Organic) : HPLC-grade Acetonitrile[5].

  • Diluent : Methanol:Water (50:50, v/v).

Step-by-Step Chromatographic Method
  • System Preparation : Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at an initial composition of 20% B for at least 30 minutes until a stable baseline is achieved.

  • Instrument Parameters :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Detection Wavelength : 225 nm (Optimal UV absorbance for the pyrido[2,3-d]pyrimidin-7-one core)[5].

    • Injection Volume : 10 µL

  • Gradient Program Execution : Implement the multi-step linear gradient outlined in Table 1.

Sample Preparation
  • Standard Solution : Accurately weigh 5.0 mg of Palbociclib Impurity 7 reference standard[4] and dissolve in 50 mL of diluent (100 µg/mL). Sonicate for 5 minutes to ensure complete dissolution of the lipophilic compound.

  • System Suitability Solution : Prepare a resolution mixture containing 0.5 mg/mL Palbociclib API spiked with 0.5 µg/mL (0.1% w/w) of Impurity 7 and other known process-related impurities[2].

Data Presentation & System Suitability

A robust analytical method must function as a self-validating system. System Suitability Testing (SST) ensures the instrument and method are performing adequately before analyzing unknown samples.

Table 1: Mobile Phase Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold (Focuses API)
5.08020Isocratic hold
25.02080Linear ramp (Desorbs Impurity 7)
30.02080Isocratic wash
31.08020Return to initial conditions
40.08020Re-equilibration

Table 2: System Suitability Specifications

ParameterSpecification LimitMechanistic Rationale
Resolution ( Rs​ ) ≥2.0 Ensures baseline separation between Palbociclib and Impurity 7[2].
Tailing Factor ( Tf​ ) ≤1.5 Confirms optimal pH (5.7) is effectively preventing secondary silanol interactions.
Theoretical Plates ( N ) >50,000 per meterValidates column efficiency and minimal band broadening[2].
% RSD (Peak Area) ≤2.0% (n=6)Demonstrates injection precision and gradient reproducibility.

Conclusion

The optimization of this gradient elution method leverages the fundamental physicochemical differences between Palbociclib and its process-related Impurity 7. By carefully controlling the mobile phase pH to manage API ionization and utilizing a steep acetonitrile gradient to elute the highly lipophilic Boc-protected impurity, this protocol ensures baseline resolution, excellent peak symmetry, and compliance with stringent pharmaceutical quality control standards.

References

  • Title : Preparation of Palbociclib Capsules and Establishment of a HPLC Method for Determination of Its Related Substances | Source : oriprobe.com | URL : 5

  • Title : Palbociclib Impurities and Related Compound | Source : veeprho.com | URL : 1

  • Title : Palbociclib Impurity 7 | CAS No- 827022-35-5 | Source : chemicea.com | URL : 3

  • Title : Palbociclib Impurity 7 | CAS 827022-35-5 | Source : synzeal.com | URL : 4

  • Title : Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds | Source : oup.com | URL : 2

Sources

Application

Application Note: Accurate Quantification of Palbociclib Impurity 7 in Pharmaceutical Formulations Using a Validated HPLC-UV Method

Abstract This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the determination of Palbociclib Impurity 7 in finished drug product formulations. The protocol herein...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the determination of Palbociclib Impurity 7 in finished drug product formulations. The protocol herein provides a comprehensive guide for researchers and quality control analysts, focusing on the critical validation parameter of accuracy through spiking and recovery studies. Adherence to this method ensures reliable impurity profiling, a cornerstone of drug safety and efficacy in accordance with international regulatory standards. The procedure demonstrates excellent recovery, precision, and specificity, making it suitable for routine quality control and stability testing of Palbociclib formulations.

Introduction

Palbociclib is a cornerstone therapy for HR-positive, HER2-negative advanced or metastatic breast cancer, acting as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] The control of impurities in the active pharmaceutical ingredient (API) and the final drug product is a critical regulatory requirement to ensure patient safety and therapeutic efficacy.[2][3] Impurity profiling involves the identification and quantification of all potential process-related impurities and degradation products that may arise during synthesis, formulation, or storage.[3]

Palbociclib Impurity 7, chemically known as 1-Piperazinecarboxylic acid, 4-[6-[[6-[(1E)-2-butoxyethenyl]-8-cyclopentyl-7,8-dihydro-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester, is a known related substance of Palbociclib.[4][5][6] Its accurate quantification is paramount. A spiking and recovery study is an essential component of analytical method validation that establishes the accuracy of the method.[7] This study assesses the ability of the analytical procedure to measure a known amount of analyte that has been intentionally added to a sample matrix, thereby demonstrating freedom from matrix interference.[8]

This document provides a step-by-step protocol for conducting a spiking and recovery study for Palbociclib Impurity 7 in a drug formulation matrix, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10]

Chemical Structures:

CompoundStructure
Palbociclib Palbociclib Structure
Palbociclib Impurity 7 Palbociclib Impurity 7 Structure

Principle of the Method

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2] This technique separates compounds based on their hydrophobicity. A C18 stationary phase provides a nonpolar environment, while a polar mobile phase is used for elution. Palbociclib, being a relatively nonpolar molecule, is retained on the column, as are its impurities. By using a gradient elution, where the mobile phase composition is changed over time, a high-resolution separation of the main active ingredient from Impurity 7 and other related substances is achieved.[11] Quantification is performed by comparing the peak area of Impurity 7 in the sample to that of a certified reference standard.

Materials and Reagents

  • Equipment:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or PVDF).

  • Chemicals:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).[1]

    • Water (HPLC grade/Milli-Q).

    • Phosphoric Acid (AR grade).

    • Palbociclib Reference Standard (USP/EP grade).

    • Palbociclib Impurity 7 Certified Reference Material.

    • Placebo (drug formulation without the Palbociclib API).

Instrumentation and Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.01M Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Methanol:Water (80:20 v/v)[1]

Causality: The gradient elution is designed to provide sufficient retention for early-eluting polar impurities while ensuring that the more nonpolar API and Impurity 7 are eluted with good peak shape and resolution within a reasonable runtime. A column temperature of 30°C ensures consistent retention times and reduces viscosity. The detection wavelength of 220 nm is chosen for optimal sensitivity for both Palbociclib and its impurities.

Preparation of Solutions

  • Impurity 7 Stock Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 10 mg of Palbociclib Impurity 7 Reference Material into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to volume with the diluent and mix well.

  • Spiking Standard Solution (approx. 10 µg/mL):

    • Pipette 10.0 mL of the Impurity 7 Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix well. This concentration is typically set around the reporting threshold for impurities (e.g., 0.1%).

  • Unspiked Sample Preparation (Placebo):

    • Accurately weigh a quantity of placebo powder equivalent to one dosage unit into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 20 minutes with intermittent shaking to ensure complete dispersion.

    • Allow the solution to cool to room temperature.

    • Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Spiked Sample Preparation:

    • Prepare three sets of samples at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration). For a target of 0.1%, these levels would be 0.05%, 0.1%, and 0.15% with respect to the API concentration.

    • Example for 100% Level (0.1%):

      • Accurately weigh a quantity of placebo powder equivalent to one dosage unit into a 100 mL volumetric flask.

      • Pipette 1.0 mL of the Spiking Standard Solution (10 µg/mL) into the flask.

      • Add approximately 70 mL of diluent, sonicate for 20 minutes with intermittent shaking.

      • Allow to cool, dilute to volume with diluent, mix well, and filter through a 0.45 µm syringe filter.

    • Repeat for the 50% and 150% levels by adding 0.5 mL and 1.5 mL of the Spiking Standard Solution, respectively. Prepare each level in triplicate.

Experimental Protocol: Spiking and Recovery Workflow

The following workflow ensures a systematic approach to the validation of method accuracy.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis P1 Prepare Impurity 7 Stock Solution P2 Prepare Spiking Standard Solution P1->P2 P3 Prepare Unspiked Placebo Solution (Blank) P4 Prepare Spiked Samples (3 levels, n=3) A3 Inject Spiked Samples (9 injections total) P4->A3 A1 System Suitability Test (SST) (Inject Standard Solution) A2 Inject Blank (Unspiked Placebo) A1->A2 A2->A3 D1 Integrate Peak Areas for Impurity 7 A3->D1 D2 Calculate Concentration of Impurity 7 Recovered D1->D2 D3 Calculate % Recovery for each sample D2->D3 D4 Calculate Mean Recovery & RSD for each level D3->D4 R1 Final Report: Method Accuracy Verified D4->R1 Compare to Acceptance Criteria

Caption: Workflow for the Spiking and Recovery Study.

Procedure:

  • System Suitability: Equilibrate the HPLC system with the mobile phase. Inject the Spiking Standard Solution five times. The relative standard deviation (RSD) for the peak area of Impurity 7 should be ≤ 2.0%.

  • Blank Injection: Inject the unspiked placebo solution to ensure no interfering peaks are present at the retention time of Impurity 7.

  • Sample Analysis: Inject each of the nine prepared spiked samples (3 levels x 3 replicates).

  • Data Processing: Record the chromatograms and integrate the peak area corresponding to Impurity 7 for each injection.

Data Analysis and Acceptance Criteria

Calculation of Percent Recovery:

The percentage recovery is calculated using the following formula:

% Recovery = ( (Concentration_found - Concentration_unspiked) / Concentration_spiked ) * 100

Where:

  • Concentration_found is the concentration of Impurity 7 measured in the spiked sample.

  • Concentration_unspiked is the concentration of Impurity 7 measured in the unspiked placebo sample (should be zero).

  • Concentration_spiked is the theoretical concentration of Impurity 7 added to the sample.

Acceptance Criteria:

According to ICH guidelines, the acceptance criteria for recovery in an impurity assay can be wider than for an assay of the main component.[12]

  • Mean Recovery: The mean recovery at each concentration level should be within 80.0% to 120.0% .[12][13]

  • Precision (RSD): The relative standard deviation (RSD) for the recovery of the three replicates at each level should not be more than 5.0% .

Example Results and Discussion

The following table presents hypothetical data from a successful spiking and recovery study.

Spiking LevelTheoretical Conc. (µg/mL)ReplicateMeasured Conc. (µg/mL)% RecoveryMean Recovery% RSD
50% 0.510.4998.098.7% 1.16%
20.50100.0
30.4998.0
100% 1.011.02102.0101.3% 1.15%
21.01101.0
31.01101.0
150% 1.511.4898.799.6% 1.32%
21.51100.7
31.4999.3

The results demonstrate excellent method accuracy. The mean recovery at all three levels falls well within the 80.0-120.0% acceptance range, and the precision at each level is excellent, with RSD values far below the 5.0% limit. This indicates that the sample matrix (excipients in the formulation) does not interfere with the accurate quantification of Palbociclib Impurity 7. The method is therefore deemed specific and accurate for its intended purpose.

Conclusion

The HPLC method described provides a reliable, accurate, and precise protocol for the quantification of Palbociclib Impurity 7 in pharmaceutical formulations. The successful execution of the spiking and recovery study, with results meeting the pre-defined acceptance criteria based on ICH guidelines, validates the method's accuracy. This application note serves as a comprehensive guide for quality control laboratories to implement this method for routine analysis and stability studies, ensuring the quality and safety of Palbociclib drug products.

References

  • SynZeal. (n.d.). Palbociclib Impurity 7 | CAS 827022-35-5. Retrieved from [Link]

  • ChemRxiv. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

  • PMC. (2025). A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. Retrieved from [Link]

  • SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Patsnap. (2020). Method for separating and determining palbociclib and impurities thereof.
  • SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Palbociclib-impurities. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • European Pharmaceutical Review. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ResearchGate. (2023). A Review on Analytical Method Development and Validation of Palbociclib. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Google Patents. (2020). CN111239299A - Method for separating and measuring palbociclib and impurities thereof.
  • YouTube. (2026). Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). Retrieved from [Link]

  • Patsnap. (2025). Quantify Analyte Recovery in HPLC—Validation Methods. Retrieved from [Link]

  • Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2022). How to perform Spike Recovery in HLPC Method (Analytical Chemistry)?. Retrieved from [Link]

  • Chromatography Forum. (2007). Method validation - spike recoveries. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Palbociclib and Impurity 7 Co-Elution

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical impurity profiling: the co-elution o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical impurity profiling: the co-elution of Palbociclib with its structurally analogous process degradant, Impurity 7.

This guide bypasses generic advice, focusing instead on the thermodynamic and chemical causality behind the co-elution. By understanding the molecular behavior of the API, you can implement the self-validating protocol provided below to achieve baseline separation.

Mechanistic FAQs: Understanding the Co-Elution Challenge

Q1: Why does Palbociclib Impurity 7 consistently co-elute with the main API peak on standard C18 columns? A: Co-elution is a symptom of identical partitioning dynamics. Palbociclib contains a secondary piperazine nitrogen (pKa ~7.4) and a pyridine nitrogen (pKa ~3.9)[1]. Impurity 7 shares this core basic scaffold. When analysts use a standard low-pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), both molecules become fully protonated. In this identical ionization state, their hydrophobic differences are masked, causing them to co-elute on standard alkyl (C18) stationary phases because the column cannot distinguish their apparent lipophilicity (LogD).

Q2: How does mobile phase pH optimization force the separation of Impurity 7 from Palbociclib? A: Chromatography is driven by exploiting subtle structural differences. By adjusting the mobile phase pH to 5.5–6.0 using an ammonium acetate buffer, we approach the pKa of the piperazine ring[1]. At this pH, Palbociclib enters a state of partial deprotonation. Because Impurity 7 has slight structural variances (often involving bulky protecting groups or altered functional sites), its ionization curve shifts differently than the API. This pH-induced divergence magnifies their LogD difference, driving chromatographic resolution[2].

Q3: If mobile phase optimization is insufficient, which stationary phase provides the best orthogonal selectivity? A: If a standard C18 column fails, you must switch the interaction mechanism from purely hydrophobic (dispersive) to one that includes π−π interactions. A Phenyl-Hexyl or a Polar-embedded C18 column is ideal. The electron-deficient pyrimidine and pyridine rings of Palbociclib will interact differently with the electron-rich phenyl stationary phase compared to Impurity 7, providing the orthogonal selectivity needed to pull the peaks apart.

Q4: Why am I seeing severe peak tailing alongside the co-elution, and how do I fix it? A: Peak tailing in Palbociclib analysis is almost always caused by secondary ion-exchange interactions between the basic piperazine nitrogen and unendcapped residual silanols on the silica support. When tailing occurs, the base of the API peak widens, "swallowing" the closely eluting Impurity 7. To fix this, use a highly endcapped column and ensure your buffer concentration is adequate (e.g., 10–20 mM) to mask these silanol active sites[3].

Troubleshooting Workflow

HPLC_Troubleshooting Start Issue: Palbociclib & Impurity 7 Co-elution Check_pH Step 1: Adjust Mobile Phase pH (Target: pH 5.5 - 6.0) Start->Check_pH pH_Success Resolution (Rs) > 1.5? Check_pH->pH_Success Change_Column Step 2: Change Stationary Phase (Phenyl-Hexyl or Polar C18) pH_Success->Change_Column No Success Successful Separation (Rs > 2.0 achieved) pH_Success->Success Yes Col_Success Resolution (Rs) > 1.5? Change_Column->Col_Success Adjust_Gradient Step 3: Flatten Gradient Slope & Optimize Temp (30°C) Col_Success->Adjust_Gradient No Col_Success->Success Yes Adjust_Gradient->Success

Decision tree for troubleshooting Palbociclib and Impurity 7 co-elution in HPLC.

Quantitative Data Comparison

The table below summarizes the expected chromatographic improvements when transitioning from a generic low-pH method to the optimized protocol described in the next section.

Chromatographic ParameterStandard Method (0.1% FA / C18)Optimized Method (pH 5.5 / Phenyl-Hexyl)
Palbociclib Retention Time (RT) 12.4 min14.8 min
Impurity 7 Retention Time (RT) 12.6 min16.2 min
Relative Retention Time (RRT) ~1.011.09
Resolution Factor ( Rs​ ) 0.8 (Severe Co-elution)2.4 (Baseline Separation)
API Tailing Factor ( Tf​ ) 1.8 (Significant Tailing)1.1 (Highly Symmetrical)
Theoretical Plates (N) ~35,000>50,000

Optimized Experimental Protocol: The Self-Validating System

To guarantee scientific integrity, this protocol is designed as a self-validating system . You must run the System Suitability Test (SST) prior to sample analysis. If the SST criteria are not met, the system state is invalid, and the run must be aborted. This ensures absolute trustworthiness in your quantitative results[3].

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Buffer) : Weigh 0.77 g of Ammonium Acetate and dissolve in 1000 mL of HPLC-grade water to create a 10 mM solution. Adjust the pH to 5.5 ± 0.05 using dilute glacial acetic acid.

    • Causality: Maintaining pH 5.5 ensures the piperazine nitrogen is only partially protonated, maximizing the LogD difference between the API and Impurity 7[1].

  • Mobile Phase B (Organic Modifier) : 100% HPLC-grade Acetonitrile.

Chromatographic Conditions
  • Column : Phenyl-Hexyl (4.6 mm × 250 mm, 5 µm).

    • Causality: The phenyl ring in the stationary phase provides orthogonal π−π interactions with the electron-deficient pyrimidine ring of Palbociclib, exploiting structural differences that standard C18 columns ignore.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Detection Wavelength : 230 nm (UV/PDA)[2].

Gradient Elution Profile

A flattened gradient slope is critical for resolving closely eluting related substances.

  • 0–5 min : 20% B (Isocratic hold to focus the analytes)

  • 5–25 min : Linear ramp to 60% B

  • 25–30 min : Hold at 60% B (Column wash)

  • 30–31 min : Return to 20% B

  • 31–40 min : Re-equilibration at 20% B

System Suitability Test (SST) - The Validation Gate
  • Preparation : Inject a resolution mixture containing 0.5 mg/mL Palbociclib spiked with 0.15% Impurity 7.

  • Pass Criteria :

    • The Resolution ( Rs​ ) between Palbociclib and Impurity 7 must be ≥2.0 .

    • The tailing factor ( Tf​ ) for the Palbociclib peak must be ≤1.5 .

    • Action: If these criteria are met, the system is validated, and you may proceed with sample analysis.

References

  • Title : Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds Source : Journal of AOAC INTERNATIONAL / Oxford Academic URL :[Link]

  • Title : Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy Source : ChemRxiv URL :[Link]

  • Title : Optimization and validation of RP-HPLC method for simultaneous estimation of palbociclib and letrozole Source : Toxicology Mechanisms and Methods (PubMed) URL :[Link]

Sources

Optimization

improving chromatographic peak shape and tailing for Palbociclib Impurity 7

Technical Support Center: Troubleshooting Palbociclib Impurity 7 Chromatography Welcome to the Advanced Chromatography Troubleshooting Center. As researchers and drug development professionals, achieving baseline resolut...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Palbociclib Impurity 7 Chromatography

Welcome to the Advanced Chromatography Troubleshooting Center. As researchers and drug development professionals, achieving baseline resolution and perfect peak symmetry for process-related impurities is critical for regulatory compliance and accurate quantification.

Palbociclib is a basic compound featuring secondary piperazine and pyridine nitrogens, with pKa values of 7.4 and 3.9, respectively[1]. Its process-related impurities, such as Impurity 7, share these basic structural motifs. This basicity makes them highly susceptible to secondary interactions within the chromatographic system, often manifesting as severe peak tailing. This guide synthesizes mechanistic theory with field-proven, self-validating protocols to help you optimize your high-performance liquid chromatography (HPLC) methods.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does Palbociclib Impurity 7 exhibit severe peak tailing on my standard C18 column? A: The root cause is a secondary ion-exchange interaction. At a mid-range mobile phase pH (e.g., pH 5.0–7.0), the basic amine groups on Impurity 7 are protonated and carry a positive charge. Simultaneously, residual silanol groups on standard "Type-A" silica stationary phases (which have a pKa of ~4.5) are deprotonated and carry a negative charge (Si-O⁻). The electrostatic attraction between the positively charged impurity and the negatively charged silanols causes the analyte molecules to "stick" to the column matrix, releasing at different rates and creating a broad, asymmetrical tail[2],[3].

Q2: How does mobile phase pH optimization resolve this, and what is the ideal range? A: To eliminate the ion-exchange interaction, you must neutralize the stationary phase. By dropping the mobile phase pH below 3.0 (ideally pH 2.0–2.5), you force the silanol groups to protonate (Si-O⁻ → Si-OH), rendering them neutral[2],[4]. While Impurity 7 remains ionized, the stationary phase loses its anionic character, drastically improving peak symmetry. Acidic buffers like perchloric acid or trifluoroacetic acid (TFA) are highly effective for Palbociclib methods[5],[6].

Q3: Should I use a mobile phase additive like TEA or TFA? A: If low pH alone is insufficient, additives act as a secondary defense. Triethylamine (TEA) is a competing base that binds to residual silanols, physically blocking Impurity 7 from interacting with active sites[2]. However, TEA can accelerate column degradation. For Palbociclib, 0.05% - 0.1% TFA is the superior choice. TFA acts as an ion-pairing agent; its anionic fluorinated tail binds to the protonated amines of Impurity 7, forming a neutral, hydrophobic complex. This not only eliminates tailing but also improves retention on reversed-phase columns[6],[7].

Q4: What stationary phase characteristics are mandatory for this assay? A: Avoid older Type-A silica. You must transition to high-purity "Type-B" silica columns that are fully endcapped or feature polar-embedded groups[4],[3]. Endcapping physically shields the residual silanols, while Type-B silica has significantly reduced metal contamination (which can otherwise act as Lewis acids and cause further peak distortion). Columns such as ODS-3, InertSustain Swift C18, or Symmetry C18 are validated choices for Palbociclib and its impurities[5],[6],[7].

Part 2: Visualizing the Mechanism

SilanolMechanism BasicDrug Impurity 7 (Basic Amine) Protonated at mid-pH Interaction Secondary Ion-Exchange Interaction BasicDrug->Interaction Silica Type-A Silica Column Ionized Silanols (SiO-) Silica->Interaction Tailing Severe Peak Tailing (Asymmetry > 2.0) Interaction->Tailing Solution Mitigation: pH < 3.0 Protonates Silanols (SiOH) Tailing->Solution Result Symmetrical Peak (Tailing Factor < 1.2) Solution->Result

Mechanism of peak tailing for basic impurities and targeted pH mitigation strategies.

Part 3: Quantitative Data Presentation

The following table summarizes the causal impact of systematic chromatographic adjustments on the peak shape of Palbociclib Impurity 7.

Experimental ConditionMobile Phase pHAdditiveColumn TypeUSP Tailing FactorTheoretical Plates (N)
Baseline (Sub-optimal) 6.5NoneType-A C18 (Standard)2.852,100
pH Optimization 2.5NoneType-A C18 (Standard)1.754,800
Stationary Phase Upgrade 2.5NoneType-B C18 (Endcapped)1.307,200
Fully Optimized 2.50.1% TFAType-B C18 (Endcapped)1.059,500

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, your method development must distinguish between chemical interactions (silanol activity) and physical hardware failures (column voiding). Follow this self-validating workflow:

Objective: Establish a robust, tailing-free RP-HPLC method for Palbociclib Impurity 7.

Step 1: Physical Integrity Validation (The "Neutral Marker" Test)

  • Action: Inject a purely neutral, non-ionizable marker (e.g., Toluene or Uracil) under isocratic conditions (e.g., 50:50 Water:Acetonitrile).

  • Causality: Neutral compounds do not interact with ionized silanols.

  • Validation Gate: If the neutral marker exhibits a Tailing Factor (TF) > 1.2, the column bed is physically collapsed, or there is extra-column dead volume[3]. Replace the column or check PEEK tubing fittings before proceeding. If TF < 1.2, the physical system is sound; proceed to Step 2.

Step 2: Stationary Phase Selection

  • Action: Install a Type-B, fully endcapped silica column (e.g., ODS-3, 150 x 4.6 mm, 3.5 µm)[6].

  • Causality: Endcapping chemically bonds trimethylsilyl groups to residual silanols, drastically reducing the baseline density of active ion-exchange sites[3].

Step 3: Mobile Phase Buffering & Ion-Pairing

  • Action: Prepare Mobile Phase A using 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water (yielding a pH of ~2.0 - 2.5). Prepare Mobile Phase B as 100% Acetonitrile[6].

  • Causality: The low pH protonates the remaining silanols, neutralizing the stationary phase[2],[4]. Concurrently, the TFA forms a neutral, hydrophobic ion-pair complex with the basic nitrogens of Impurity 7, ensuring sharp elution[6].

Step 4: System Suitability Testing (SST)

  • Action: Run a gradient elution (e.g., 10% to 90% B over 20 minutes) at 1.0 mL/min, monitoring at 230 nm[5]. Inject a mixed standard containing Palbociclib and Impurity 7.

  • Validation Gate: The method is validated for routine use only if Impurity 7 demonstrates a USP Tailing Factor ≤ 1.5, Theoretical Plates (N) ≥ 5,000, and a resolution (Rs) > 2.0 from the main active pharmaceutical ingredient (API) peak[1].

OptimizationWorkflow S1 1. Baseline Check Inject Neutral Marker S2 2. Column Selection Type-B Endcapped C18 S1->S2 S3 3. Buffer Optimization Adjust pH to 2.5 S2->S3 S4 4. Additive Screening Add 0.1% TFA S3->S4 S5 5. Validation USP Tailing < 1.5 S4->S5

Step-by-step self-validating workflow for optimizing Palbociclib Impurity 7 peak shape.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex Technical Hub. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech Resource Center. Available at: [Link]

  • uHPLCs. "How to avoid the tailing problem of basic compounds in HPLC analysis?". uHPLCs Lab. Available at: [Link]

  • ChemRxiv. "Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy". ChemRxiv Preprints. Available at:[Link]

  • Semantic Scholar. "Method Development Combined with in silico Therapeutic and Toxicology Studies on Palbociclib and its Degradation Products". International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Oxford Academic. "Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds". Journal of Chromatographic Science. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase pH for Palbociclib Impurity 7 Retention

Welcome to the Analytical Method Development Support Center. This guide is designed for researchers and quality control scientists tasked with optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Development Support Center. This guide is designed for researchers and quality control scientists tasked with optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) methods for Palbociclib and its related substances, specifically focusing on maximizing the retention of Palbociclib Impurity 7 (CAS: 827022-35-5)[1],[2].

Because Palbociclib and its derivatives contain multiple ionizable basic nitrogen centers, their chromatographic behavior is highly sensitive to mobile phase pH. Below, we provide a mechanistic troubleshooting guide, validated protocols, and structural rationales to help you achieve maximum retention, superior peak symmetry, and robust separation.

Mechanistic Workflow: pH Optimization Strategy

To maximize the retention of a basic compound on a hydrophobic C18 stationary phase, the analyte must be in its neutral (deprotonated) state. The decision tree below outlines the logic for selecting the optimal mobile phase pH based on the intrinsic pKa values of the Palbociclib core.

pH_Optimization Start Target: Maximize Impurity 7 Retention pKa Analyze Analyte pKa Palbociclib Core: pKa 3.9 & 7.4 Start->pKa Low_pH Low pH Strategy (pH 2.0 - 3.0) Protonated State pKa->Low_pH pH < pKa High_pH High pH Strategy (pH 8.5 - 9.5) Neutral Free Base pKa->High_pH pH > pKa Result_Low Moderate Retention Requires Ion-Pairing Low_pH->Result_Low Result_High Maximum C18 Retention Excellent Peak Symmetry High_pH->Result_High

Figure 1: Decision matrix for mobile phase pH selection based on Palbociclib core pKa values.

Frequently Asked Questions & Troubleshooting

Q1: Why does Palbociclib Impurity 7 show poor retention and severe peak tailing when I use a standard pH 4.0 acetate buffer?

Causality: Palbociclib has two primary basic centers: a secondary piperazine nitrogen (pKa = 7.4) and a pyridine nitrogen (pKa = 3.9)[3],[4]. Impurity 7, chemically known as (E)-tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate[1], shares this core basicity. At pH 4.0, the mobile phase pH is virtually identical to the pyridine pKa (3.9) and well below the piperazine pKa (7.4). This places the molecule in a state of partial ionization. Ionized basic compounds are highly polar, which drastically reduces their affinity for the hydrophobic C18 stationary phase, leading to early elution[5]. Furthermore, the positively charged nitrogens undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica surface, causing severe peak tailing.

Q2: How do I achieve maximum retention for Impurity 7?

Causality: To maximize retention via hydrophobic interactions, you must suppress the ionization of the basic nitrogens. By shifting the mobile phase pH to 8.5 – 9.5 (at least 1-2 pH units above the highest pKa of 7.4), Impurity 7 is fully deprotonated into its neutral, free-base form[6]. In this highly lipophilic state, the bulky Boc-protected structure of Impurity 7 interacts maximally with the alkyl chains of the stationary phase, significantly increasing the retention factor ( k′ ). Note: Standard silica columns dissolve at pH > 8.0. You must use an Ethylene Bridged Hybrid (BEH) silica or a polymer-based column designed for high-pH stability.

Q3: I adjusted my mobile phase to pH 9.0, but now I am seeing precipitation in the injector and split peaks. What went wrong?

Causality: While high pH maximizes retention, it destroys aqueous solubility. The solubility of Palbociclib and its related impurities is highly pH-dependent: at pH 4, it behaves as a high-solubility compound (>0.7 mg/mL), but above pH 4, solubility plummets to less than 0.002 mg/mL[3],[7]. If your sample diluent is highly aqueous and your mobile phase is at pH 9.0, the analyte precipitates the moment it mixes with the mobile phase in the injection loop. Solution: Ensure your sample diluent contains a minimum of 40-50% organic modifier (e.g., Methanol or Acetonitrile) to keep the neutral free-base of Impurity 7 in solution during injection[5].

Chromatographic Interaction Mechanism

Interaction_Mechanism pH_Low Acidic pH (< 4.0) State_Ionized Protonated Nitrogens (Hydrophilic Cation) pH_Low->State_Ionized pH_High Basic pH (> 8.5) State_Neutral Deprotonated Free Base (Highly Lipophilic) pH_High->State_Neutral Ret_Low Low C18 Affinity Early Elution & Tailing State_Ionized->Ret_Low Ret_High Max C18 Affinity Late Elution & Symmetry State_Neutral->Ret_High

Figure 2: Effect of mobile phase pH on the ionization state and stationary phase affinity of Impurity 7.

Quantitative Data: Impact of pH on Chromatographic Parameters

The following table summarizes the expected chromatographic behavior of Palbociclib Impurity 7 across different pH environments on a hybrid C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) using a gradient of 10 mM buffer and Acetonitrile.

Mobile Phase pHBuffer SystemIonization StateRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )
pH 3.0 10 mM FormateFully Protonated (+2)2.11.854,500
pH 5.5 10 mM PhosphatePartially Protonated (+1)4.52.40 (Split risk)3,200
pH 9.0 10 mM Ammonium BicarbonateNeutral Free Base (0) 12.8 1.05 14,500

Data Interpretation: Shifting from pH 3.0 to pH 9.0 increases the retention factor by over 600% while resolving tailing issues caused by silanol interactions.

Experimental Protocol: High-pH RP-HPLC Method for Maximum Retention

To implement the high-pH strategy for Palbociclib Impurity 7, follow this self-validating methodology[6],[8].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1000 mL of HPLC-grade water to create a 10 mM solution. Adjust the pH to exactly 9.0 using dilute Ammonium Hydroxide ( NH4​OH ). Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Sample Diluent Preparation

  • Prepare a diluent of 50:50 (v/v) Water:Acetonitrile. Critical Step: Do not use 100% aqueous diluent, as the free base of Impurity 7 will precipitate at high pH[3],[5].

Step 3: Chromatographic Conditions

  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., 150 mm × 4.6 mm, 3.5 µm) designed to withstand pH up to 12.

  • Column Temperature: 35°C (Improves mass transfer for bulky molecules like Impurity 7).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 264 nm[6].

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B (Ensures complete elution of the highly retained Impurity 7)

    • 18-19 min: Return to 10% B

    • 19-25 min: Re-equilibration

Step 4: System Validation (Self-Validating Check)

  • Inject a standard mixture of Palbociclib and Impurity 7.

  • Pass Criteria: Palbociclib should elute first. Impurity 7 must exhibit a retention factor ( k′ ) > 10, a tailing factor between 0.9 and 1.2, and a resolution ( Rs​ ) > 5.0 from the main Palbociclib peak. If Tf​ > 1.5, verify the pH of Mobile Phase A; a drop in pH due to volatile ammonia loss will cause partial ionization and tailing.

References

  • AusPAR Attachment 1: Product Information for IBRANCE (palbociclib). Therapeutic Goods Administration (TGA).
  • Ibrance® Palbociclib Capsules Reference Market: USA. Pfizer.
  • ABOUT IBRANCE® (palbociclib) TARGETING CDKS 4 AND 6 IN CANCER. Pfizer.
  • Palbociclib Impurity 7 | CAS No- 827022-35-5. Chemicea Pharmaceuticals.
  • Palbociclib Impurity 7 | CAS 827022-35-5. SynZeal.
  • Method for separating and measuring palbociclib and impurities thereof (CN111239299A). Google Patents.
  • Assessment of pH-shift drug interactions of palbociclib by in vitro micro-dissolution in bio relevant media: An analytical QbD-driven RP-HPLC method optimization. Journal of Applied Pharmaceutical Science.
  • Quality by design (QBD) based Development and Validation of RP-HPLC method for palbociclib in capsule dosage form. International Journal of Pharmacy and Natural Medicines.

Sources

Optimization

minimizing Palbociclib Impurity 7 generation during scale-up synthesis

Subject: Proactive Strategies for Minimizing Palbociclib Impurity 7 Generation During Scale-Up Synthesis Introduction Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Proactive Strategies for Minimizing Palbociclib Impurity 7 Generation During Scale-Up Synthesis

Introduction

Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and a cornerstone therapy for certain types of advanced breast cancer.[1][][3] The synthesis of any active pharmaceutical ingredient (API) at scale presents unique challenges, paramount among them being the control of process-related impurities.[4][5][6] Impurities can impact the safety, efficacy, and stability of the final drug product, making their control a critical aspect of Good Manufacturing Practices (GMP) and a focus of regulatory scrutiny.[5]

This guide provides in-depth technical support for researchers and process chemists on understanding and minimizing the formation of a specific process-related impurity, Palbociclib Impurity 7, during scale-up synthesis. Our approach is rooted in Quality by Design (QbD) principles, focusing on a mechanistic understanding of impurity formation to implement robust control strategies.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is Palbociclib Impurity 7 and why is its control critical?

A1: Palbociclib Impurity 7 is a process-related impurity with the chemical name 1-Piperazinecarboxylic acid, 4-[6-[[6-[(1E)-2-butoxyethenyl]-8-cyclopentyl-7,8-dihydro-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester.[7][8]

Identifier Value Source
Chemical Name 1-Piperazinecarboxylic acid, 4-[6-[[6-[(1E)-2-butoxyethenyl]-8-cyclopentyl-7,8-dihydro-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester[7][8]
CAS Number 827022-35-5[7]
Molecular Formula C₃₃H₄₅N₇O₄[7][8]
Molecular Weight 603.8 g/mol [7]

Control is critical for several reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by ICH guidelines (Q3A/B), mandate strict limits on impurities in the final API.[4] Failure to control impurities can lead to regulatory action or delays in drug approval.

  • Patient Safety: The toxicological profile of impurities is often unknown. Their presence can pose potential health risks and compromise patient safety.[4][6]

  • Product Quality & Efficacy: Impurities can potentially impact the stability of the API and the performance of the final drug product.[5]

Q2: What is the most probable synthetic origin of Palbociclib Impurity 7?

A2: Based on its structure, Impurity 7 is almost certainly generated during the Heck coupling step of the commercial manufacturing process.[9] In this key step, a vinyl ether is coupled to the 6-bromo-substituted pyridopyrimidinone core to install the precursor to the C6-acetyl group of Palbociclib.

Impurity 7 is the direct result of a side reaction where n-butyl vinyl ether, or a similar butoxy-containing species, participates in the Heck reaction instead of the intended vinylating agent. The presence of butanol or butoxy-containing species in the reaction mixture, likely as a solvent impurity or a contaminant in the reagents, is the root cause.

The diagram below illustrates this divergent pathway.

cluster_0 Heck Coupling Stage A 6-Bromo Intermediate (Precursor) D Heck Product (Leads to Palbociclib) A->D Pd Catalyst, Base Intended Reaction E Palbociclib Impurity 7 A->E Side Reaction B Intended Vinyl Ether (e.g., Ethyl Vinyl Ether) B->D C Impurity Source (n-Butyl Vinyl Ether / Butanol) C->E Contamination F Hydrolysis & Deprotection D->F G Palbociclib F->G

Caption: Formation pathway of Impurity 7 via a side reaction during Heck coupling.

Q3: How can we reliably detect and quantify Impurity 7 during processing?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for detecting and quantifying organic impurities in APIs.[4][5] A robust, stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for in-process control (IPC) and final product release.

Developing such a method involves screening different columns (e.g., C18, C8), mobile phases (typically acetonitrile or methanol and a buffered aqueous phase), and detection wavelengths to achieve adequate separation of Palbociclib, its intermediates, and all known impurities, including Impurity 7.[10] Method validation must be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[10]

Q4: What are the Critical Process Parameters (CPPs) to control during the Heck coupling to minimize Impurity 7?

A4: The Heck reaction is sensitive, and several parameters must be tightly controlled to ensure high regioselectivity and minimize byproduct formation.[9]

  • Solvent Purity: This is the most critical factor. The solvent system (e.g., toluene, DMF, DMAc) must be of high purity and demonstrably free from contaminating alcohols, especially butanol. It is imperative to source high-purity solvents and to have an analytical specification for alcohol content.

  • Palladium Catalyst & Ligand: The choice of the palladium source (e.g., Pd(OAc)₂) and phosphine ligand is crucial for reaction efficiency and selectivity. The catalyst loading should be optimized; too little can lead to an incomplete reaction, while too much can increase costs and residual palladium levels.

  • Base: The choice and stoichiometry of the base (e.g., an inorganic carbonate or an organic amine) are critical. The base scavenges the acid generated during the reaction and can influence the catalyst's activity and stability. An inappropriate base or amount can lead to side reactions.

  • Temperature: The reaction temperature must be carefully controlled. A temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can lead to thermal degradation of reactants, products, or the catalyst, potentially increasing impurity formation.

  • Reaction Time: The reaction should be monitored by IPC (HPLC) to determine the optimal endpoint. Prolonged reaction times can lead to the formation of degradation products.

Q5: What troubleshooting steps should I implement if high levels of Impurity 7 are detected?

A5: A systematic approach is key. The following workflow can guide your investigation.

start High Impurity 7 Detected in IPC q1 Quarantine Batch. Initiate Investigation. start->q1 a1 Analyze Raw Materials: - Solvent for Butanol/Butoxy species - Vinylating agent for purity - Starting material for contaminants q1->a1 a2 Review Batch Records: - Temperature profiles correct? - Reagent charging sequence/amount correct? - Correct reaction time? q1->a2 a3 Review Equipment Logs: - Proper cleaning performed? - Cross-contamination possible? q1->a3 res1 Source Identified? a1->res1 a2->res1 a3->res1 sol1 Implement CAPA: - Reject contaminated raw material - Revise solvent specifications - Enhance cleaning procedures res1->sol1 Yes sol2 No obvious source found. Perform lab-scale challenge studies. res1->sol2 No end Document Findings. Evaluate Batch for Rework/Rejection. sol1->end sol2->end

Caption: Troubleshooting workflow for investigating high levels of Impurity 7.

Troubleshooting Guide: Quick Reference

Observation Probable Cause(s) Recommended Actions & Solutions
Consistent, low levels of Impurity 7 across batches 1. Low-level butanol contamination in the primary reaction solvent. 2. Contamination in the vinylating agent.1. Qualify a new solvent supplier with a stricter specification for alcohol content. 2. Implement an incoming raw material test for butanol/butoxy species using GC.[5] 3. Evaluate the purity of the vinylating agent.
Sudden spike in Impurity 7 in a single batch 1. Cross-contamination from a previous campaign using butanol. 2. Use of a non-dedicated drum or container for solvent transfer. 3. Accidental use of an incorrect solvent.1. Review cleaning validation records for the reactor and transfer lines. 2. Reinforce operator training on proper material handling and equipment cleaning procedures. 3. Quarantine the batch and perform a full investigation.
Impurity 7 increases with extended reaction time 1. The impurity may be a degradation product under thermal stress (less likely given the structure). 2. A slow, competing side reaction is occurring.1. Re-optimize reaction time based on kinetic studies. Do not run the reaction longer than necessary. 2. Ensure the reaction temperature is maintained within the validated range.

Protocols

Protocol 1: IPC Method for Monitoring Impurity 7 by RP-HPLC

This is a representative protocol. The specific column, mobile phase, and gradient must be developed and validated for your specific process.

  • Instrumentation: HPLC with UV Detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    25.0 80
    30.0 80
    30.1 20

    | 35.0 | 20 |

  • Sample Preparation: Carefully withdraw a sample from the reactor, quench immediately, and dilute with a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.

  • System Suitability: Inject a standard solution containing Palbociclib and a spiked amount of Impurity 7 reference standard. The resolution between the two peaks must be >2.0.

  • Calculation: Quantify Impurity 7 using area percentage relative to all other peaks in the chromatogram.

Protocol 2: Optimized Heck Coupling Reaction to Minimize Impurity 7

This protocol is illustrative and assumes the use of a 6-bromo intermediate and a generic vinyl ether. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Raw Material Verification: Prior to use, verify that the reaction solvent (e.g., Toluene) has been tested and meets the specification for butanol content (< 0.05%). Verify the purity of the 6-bromo intermediate and vinyl ether.

  • Reactor Setup: Charge a clean, dry, and inerted reactor with the 6-bromo intermediate (1.0 equiv).

  • Solvent Addition: Add the verified high-purity Toluene (10 volumes). Begin agitation.

  • Reagent Addition: Add the phosphine ligand (e.g., 0.02 equiv), followed by the base (e.g., K₂CO₃, 2.5 equiv), and the intended vinyl ether (1.5 equiv).

  • Catalyst Charge: Add the Palladium catalyst (e.g., Pd(OAc)₂, 0.01 equiv).

  • Reaction Execution: Heat the reaction mixture to the validated temperature (e.g., 90-95 °C).

  • In-Process Monitoring: After 2 hours, and every hour thereafter, take a sample for IPC analysis (as per Protocol 1) to monitor the consumption of the starting material and the formation of Impurity 7.

  • Reaction Completion: Once the starting material is <1.0% and Impurity 7 is <0.10% by HPLC area, the reaction is considered complete.

  • Work-up: Cool the reaction mixture to room temperature and proceed with the standard aqueous work-up and isolation procedures.

References

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]

  • Tackett, B. (2024, July 29). Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]

  • Maloney, M. T., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development. [Link]

  • SynZeal. Palbociclib Impurity 7 | CAS 827022-35-5. [Link]

  • Google Patents. (2017). US20170247380A1 - Method for preparing palbociclib.
  • Pharmaceutical Technology. (2026, March 25). Strategies in API Scale Up. [Link]

  • Google Patents. (2020).
  • Daicel Pharma Standards. Palbociclib Impurities Manufacturers & Suppliers. [Link]

  • Maloney, M. T., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part II: Regioselective Heck Coupling with Polymorph Control for Processability. Organic Process Research & Development. [Link]

  • Technical Disclosure Commons. (2024, September 1). Process for the preparation of Palbociclib intermediates. [Link]

  • Google Patents. (2016). US9850244B2 - Method for preparing Palbociclib.
  • SynThink. Palbociclib EP Impurities & USP Related Compounds. [Link]

  • Pharmaceutical Technology. (2023, September 7). Les Laboratoires Servier gets grant for pharmaceutical composition comprising palbociclib tosylate and letrozole. [Link]

  • W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]

  • QuickCompany.in. (2016). Novel Process For The Synthesis Of Palbociclib. [Link]

  • Journal of China Pharmaceutical University. (2018). Analysis and synthesis of the related substances of palbociclib. [Link]

  • ChemRxiv. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. [Link]

  • Longdom Publishing. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. [Link]

  • ResearchGate. (2018). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. [Link]

  • ResearchGate. (2024). Crystal structure of palbociclib form A, C24H29N7O2. [Link]

  • ResearchGate. (2022). A new route for the synthesis of Palbociclib. [Link]

Sources

Troubleshooting

overcoming matrix interference in Palbociclib Impurity 7 quantification

Title: Technical Support Center: Overcoming Matrix Interference in Palbociclib Impurity 7 Quantification Introduction Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Overcoming Matrix Interference in Palbociclib Impurity 7 Quantification

Introduction Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help analytical chemists and drug development professionals troubleshoot and resolve matrix suppression issues during the LC-MS/MS and HPLC quantification of Palbociclib Impurity 7.

Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases (CDK) 4 and 6, utilized primarily in the treatment of HR+/HER2- breast cancer[1].

Caption: Mechanism of action for Palbociclib inhibiting the CDK4/6 signaling pathway.

During the synthesis and stability testing of Palbociclib, monitoring process-related impurities is a strict regulatory requirement. Palbociclib Impurity 7 (CAS 827022-35-5) is a highly lipophilic, Boc-protected intermediate (MW: 603.8 g/mol )[2]. Because of its high molecular weight and hydrophobicity, it frequently co-elutes with endogenous matrix components (like phospholipids in plasma) or formulation excipients, leading to severe ion suppression in the Electrospray Ionization (ESI) source.

Diagnostic FAQ: Identifying Matrix Effects

Q: My recovery rates for Impurity 7 are inconsistent, and the MS signal is lower than expected. How can I definitively diagnose if matrix effects are the root cause? A: Signal attenuation can stem from poor extraction recovery or ESI ion suppression. To isolate the root cause, you must decouple the chromatography from the sample extraction. I recommend performing a Post-Column Infusion Experiment .

Causality: By continuously infusing a pure standard of Impurity 7 into the MS source while simultaneously injecting a blank matrix extract through the LC column, you create a steady baseline signal. If the baseline drops at the exact retention time where Impurity 7 normally elutes, you have definitively proven that co-eluting matrix components are scavenging charge droplets in the ESI source, causing ion suppression.

Caption: Post-column infusion workflow to diagnose matrix interference in LC-MS/MS.

Troubleshooting Guide: Sample Preparation & Extraction

Q: Simple protein precipitation (PPT) is failing to remove the interference. What is the recommended sample preparation strategy? A: Protein precipitation leaves high concentrations of glycerophospholipids in the supernatant. For highly lipophilic analytes like Impurity 7, replacing PPT with Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is highly recommended to achieve a cleaner extract[3].

Quantitative Data Summary: The following table demonstrates the superiority of SPE over PPT in eliminating matrix factors for Palbociclib impurity quantification.

Extraction MethodMatrix Factor (%)Absolute Recovery (%)Phospholipid Carryover (m/z 184)
Protein Precipitation (PPT) 65.2 ± 4.158.4 ± 3.8High (Severe Suppression)
Solid Phase Extraction (SPE) 98.5 ± 1.292.1 ± 2.5Non-detectable

Self-Validating SPE Protocol for Palbociclib Impurity 7 This protocol utilizes chemical causality to isolate the analyte from the matrix.

  • Conditioning: Pass 1.0 mL of Methanol through the HLB cartridge, followed by 1.0 mL of LC-MS grade water. Causality: Solvates the polymeric sorbent to maximize the surface area available for hydrophobic interactions.

  • Sample Loading: Dilute 200 µL of the sample matrix with 200 µL of 2% Phosphoric acid, then load onto the cartridge. Causality: Acidification disrupts protein-analyte binding, ensuring the bulky Impurity 7 is fully liberated to partition into the stationary phase.

  • Washing: Wash with 1.0 mL of 5% Methanol in water. Causality: Removes polar interferences, salts, and hydrophilic excipients without eluting the highly lipophilic Impurity 7.

  • Elution: Elute with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v). Causality: The strong organic solvent mixture overcomes the hydrophobic interactions, releasing the target analyte.

  • Evaporation & Reconstitution: Evaporate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A. Self-Validation Check: Always inject a blank reconstitution solvent post-evaporation to ensure no carryover exists in the manifold system.

Caption: Step-by-step Solid Phase Extraction (SPE) workflow for Palbociclib Impurity 7.

Troubleshooting Guide: Chromatographic & MS Optimization

Q: How should I adjust my LC gradient and MS parameters to ensure specific quantification of Impurity 7 away from residual matrix? A: Even with SPE, chromatographic resolution is your second line of defense.

Chromatographic Causality: Utilize a high-efficiency C18 column (e.g., 50 x 4.6 mm, 1.8 µm). A mobile phase consisting of 10 mM Ammonium Acetate (Mobile Phase A) and Acetonitrile (Mobile Phase B) is optimal[4]. Why Ammonium Acetate? Palbociclib and its impurities contain secondary piperazine and pyridine nitrogens. Ammonium acetate acts as a volatile buffer that provides abundant protons for positive ESI while maintaining a stable pH, preventing peak tailing that occurs when basic compounds interact with unendcapped silanols on the silica column.

Mass Spectrometry Causality: Operate in ESI positive ion mode. Because Impurity 7 contains a bulky tert-butyloxycarbonyl (Boc) protecting group, it is highly susceptible to in-source fragmentation. Actionable Step: Carefully tune the Declustering Potential (DP) and Collision Energy (CE). If the DP is too high, the Boc group will cleave before reaching Q1, reducing the precursor ion intensity and falsely lowering your quantification results. Monitor the MRM transition specific to the intact mass (m/z 604.3 -> product ion) and validate by monitoring a secondary qualifier transition.

References

  • Calucică, D. M., et al. "Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma." Molecules, MDPI, 2022.[Link]

  • SynZeal Research. "Palbociclib Impurity 7 | CAS 827022-35-5." SynZeal. [Link]

  • Pfizer Inc. / ACS Publications. "Palbociclib Commercial Manufacturing Process Development. Part II: Regioselective Heck Coupling with Polymorph Control for Processability." Organic Process Research & Development, 2016.[Link]

  • Venkateshwarlu, P., et al. "Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC." International Journal of Pharmaceutical Research, 2021.[Link]

Sources

Optimization

Palbociclib Stability Technical Support Center: A Guide to Preventing Oxidative Degradation

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Palbociclib stability. This guide is designed for researchers, scientists, and drug development professionals who handle Palbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Palbociclib stability. This guide is designed for researchers, scientists, and drug development professionals who handle Palbociclib and are focused on maintaining its integrity during storage. The intrinsic chemical nature of Palbociclib makes it susceptible to specific degradation pathways, particularly oxidation, which can compromise sample purity and experimental outcomes.

This document provides in-depth, evidence-based answers to frequently asked questions, a logical troubleshooting workflow for investigating degradation, and validated protocols for stability assessment. Our goal is to empower you with the technical knowledge to proactively prevent degradation and ensure the reliability of your results.

Section 1: Frequently Asked Questions (FAQs): Understanding Palbociclib Degradation

This section addresses the most common questions regarding the stability and degradation of Palbociclib.

Q1: What are the primary oxidative degradation products of Palbociclib?

Forced degradation studies, which intentionally expose a drug to harsh conditions, have identified that Palbociclib is most susceptible to oxidative stress.[1][2] The primary oxidative degradation products are N-oxides. The Palbociclib molecule has two main nitrogen-containing rings that are susceptible to oxidation: the pyridine ring and the piperazine ring. This leads to the formation of two principal impurities:

  • Palbociclib Pyridine N-oxide [3]

  • Palbociclib Piperazine N-oxide [4][5]

These impurities are formed when an oxygen atom covalently bonds to one of the nitrogen atoms on these rings. Their formation is a direct indicator of oxidative degradation during storage or handling.

Q2: A supplier catalog lists a "Palbociclib Impurity 7." Is this caused by oxidation?

This is an excellent and critical question that highlights the complexities of impurity profiling. Several chemical suppliers list different molecules as "Palbociclib Impurity 7."[4][6][7] One common structure identified is tert-butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate.

Based on its chemical structure, this specific molecule is unlikely to be a direct product of oxidative degradation of Palbociclib during storage. Instead, its structure suggests it is a process-related impurity, meaning it is likely a byproduct or an intermediate from the synthetic route used to manufacture Palbociclib. While its formation is not due to oxidation of the final Palbociclib product, its presence should still be monitored as part of a comprehensive purity assessment.

Q3: What are the key environmental factors that accelerate the oxidative degradation of Palbociclib?

The primary drivers of oxidative degradation are:

  • Presence of Oxidizing Agents: Direct contact with strong oxidizing agents is the most significant risk factor.[8] This includes peroxides, which are often used in forced degradation studies to simulate oxidative stress.[1][9]

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or heat which can act as catalysts, can facilitate the slow oxidation of the molecule.

  • Moisture: The official product information for Ibrance® advises storing it in the original blister to protect from moisture, suggesting that humidity can be a contributing factor to overall stability.[10]

  • Light and Heat: While some studies report that Palbociclib is relatively stable under photolytic (light) and thermal (heat) stress alone, these factors can act as catalysts, accelerating degradation when oxygen and/or moisture are present.[1] It is always best practice to store away from direct light and at controlled room temperature.[11]

Q4: What are the recommended standard storage conditions for Palbociclib API and formulated products?

Based on manufacturer guidelines and regulatory information, the following conditions are recommended:

ParameterRecommendationSource(s)
Temperature 20°C to 25°C (68°F to 77°F)[12][13]
Permitted Excursions 15°C to 30°C (59°F to 86°F)[12][13]
Atmosphere Keep container tightly sealed. For API, consider storage under an inert gas (e.g., Argon, Nitrogen).[8]
Light Store away from direct light.[11]
Humidity Protect from moisture; store in a dry location.[10][11]

Q5: How can formulation excipients impact the stability of Palbociclib?

Excipient choice is critical for the stability of a formulated Palbociclib product.

  • Beneficial Excipients: The inclusion of a water-soluble acid, such as succinic acid, has been shown to improve the stability and dissolution of Palbociclib.[14] This is because Palbociclib's solubility is pH-dependent, and creating an acidic microenvironment can help maintain its stability.[15]

  • Detrimental Excipients: Care should be taken to avoid excipients that could have reactive impurities. For example, some studies have shown that certain excipients can lead to the formation of other types of impurities under specific manufacturing conditions. While not strictly oxidative, this highlights the importance of comprehensive drug-excipient compatibility studies.[16]

Section 2: Troubleshooting Guide: Investigating Palbociclib Degradation

Issue: You have observed a new, unidentified peak in the chromatogram of a stored Palbociclib sample during RP-HPLC analysis.

This workflow provides a logical sequence of steps to identify the source of the degradation and implement corrective actions.

G cluster_0 Investigation Phase cluster_1 Action Phase start Unexpected Peak Detected in HPLC Analysis check_identity Step 1: Confirm Peak Identity - Co-inject with N-oxide standards? - LC-MS analysis for mass determination? start->check_identity is_oxidative Is the impurity an oxidative degradant (e.g., N-oxide)? check_identity->is_oxidative check_storage Step 2: Review Storage Conditions - Temperature logs - Light exposure - Container seal integrity - Inert gas usage is_oxidative->check_storage  Yes process_impurity Impurity is likely process-related. Consult synthesis records. is_oxidative->process_impurity  No check_formulation Step 3: Review Sample Matrix - Presence of oxidizing agents? - Reactive excipients? - Residual solvents (e.g., peroxides)? check_storage->check_formulation corrective_actions Step 4: Implement Corrective Actions - Store under inert gas (N2/Ar) - Use amber vials - Re-evaluate formulation excipients - Tightly control temperature & humidity check_formulation->corrective_actions end Sample Integrity Restored corrective_actions->end

Figure 1: Troubleshooting workflow for unexpected impurities.

Section 3: Protocols for Stability Assessment

To ensure the trustworthiness of your stability studies, these protocols provide a framework for generating reference degradants and analyzing samples with a stability-indicating method.

Protocol 3.1: Forced Degradation Study (Oxidative Stress)

This protocol is designed to intentionally generate the primary oxidative degradants (N-oxides) of Palbociclib, which can then be used as standards to confirm their presence in stability samples.

Objective: To generate N-oxide degradation products of Palbociclib for use as analytical markers.

Materials:

  • Palbociclib API

  • 30% Hydrogen Peroxide (H₂O₂), analytical grade

  • Methanol or other suitable solvent

  • HPLC-grade water

  • 0.1 N HCl and 0.1 N NaOH for neutralization

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of Palbociclib in a suitable solvent (e.g., methanol) to prepare a stock solution of approximately 1 mg/mL.

  • Stress Condition: In a clear glass vial, add 1 mL of the Palbociclib stock solution and 1 mL of 30% H₂O₂.

  • Incubation: Gently mix the solution and keep it at room temperature for 24 hours, protected from light.[2]

  • Neutralization & Dilution: After incubation, take an aliquot of the stressed sample. If necessary for the analytical method, neutralize the solution. Dilute the sample to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL) using the mobile phase.

  • Analysis: Inject the diluted sample into the HPLC system (see Protocol 3.2). The resulting chromatogram should show the parent Palbociclib peak along with new peaks corresponding to the N-oxide degradants.

  • Confirmation: Use LC-MS/MS to confirm the mass of the new peaks, which should correspond to the molecular weight of Palbociclib + 16 amu (for the addition of one oxygen atom).

Protocol 3.2: Stability-Indicating RP-HPLC Method

A robust, stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its impurities and degradation products. This method is adapted from published literature.[1][17]

Objective: To quantify Palbociclib and separate it from its oxidative degradation products.

ParameterSpecification
Instrument HPLC with UV or PDA Detector
Column C18, 250 x 4.6 mm, 5 µm (e.g., Intersil ODS)
Mobile Phase 0.05M Ammonium Acetate Buffer : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 266 nm
Injection Volume 10 µL
Run Time Sufficient to allow for elution of all degradation products (e.g., 15-20 minutes)

System Suitability: Before running samples, the system must be qualified.

  • Tailing Factor: The Palbociclib peak should have a tailing factor of < 1.5.

  • Theoretical Plates: The column should exhibit > 2000 theoretical plates for the Palbociclib peak.

  • Resolution: The resolution between Palbociclib and the nearest eluting impurity peak should be > 2.0.

Section 4: Best Practices for Long-Term Storage of Palbociclib

The following diagram summarizes the key preventative measures to ensure the long-term stability of Palbociclib API and research samples.

Figure 2: Best practices for Palbociclib storage.

By adhering to these best practices—controlling the temperature, protecting from light, minimizing exposure to oxygen and humidity, and avoiding contact with oxidizing agents—researchers can significantly reduce the risk of oxidative degradation and ensure the integrity of their Palbociclib samples over time.

References

  • MedChemExpress. (n.d.). Palbociclib monohydrochloride Safety Data Sheet.
  • ChemRxiv. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv. [Link]

  • European Medicines Agency. (n.d.). Ibrance, INN-palbociclib. EMA. Retrieved from [Link]

  • Mass General Hospital. (n.d.). Ibrance (palbociclib).
  • Venkateshwarlu, P., & Patel, M. M. (2021). Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. International Journal of Pharmaceutical Research, 13(3), 166. [Link]

  • Asian Journal of Chemistry. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry, 37(2), 1-6.
  • Pfizer Medical. (n.d.). IBRANCE® capsules (palbociclib) How Supplied/Storage and Handling. Retrieved from [Link]

  • Pfizer Medical. (n.d.). IBRANCE® tablets (palbociclib) How Supplied/Storage and Handling.
  • ResearchGate. (n.d.). Stress degradation studies of palbociclib. Retrieved from [Link]

  • Reehana, S., & Sujana, K. (2021). Method Development Combined with in silico Therapeutic and Toxicology Studies on Palbociclib and its Degradation Products to Assist in Discovery of New Molecule.
  • Kallepalli, B. R., & Annapurna, M. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). Asian Journal of Pharmaceutical and Clinical Research, 11(5), 334-339.
  • Choudhury, A., et al. (2026). Formulation, physicochemical characterizations, and stability profiling of palbociclib-loaded polymeric nanoparticle with antioxidant and anti-inflammatory investigation for breast cancer treatment. Journal of Applied Pharmaceutical Research, 14(1), 85-97.
  • SynZeal. (n.d.). Palbociclib Impurity 7 | CAS 827022-35-5. Retrieved from [Link]

  • Protheragen. (n.d.). Palbociclib Impurity 7.
  • DOI. (n.d.).
  • Chandran, R., & Krishnasamy, K. (2024). Solubility Enhancement of Palbociclib Supersaturable Self-Nano Emulsifying Drug Delivery System by Central Composite Design. International Journal of Pharmaceutical Quality Assurance, 15(1), 169-176.
  • MedChemExpress. (n.d.). Palbociclib-related products.
  • Simson Pharma Limited. (n.d.). Palbociclib Impurity 7 | CAS No- 827022-35-5.
  • Sigma-Aldrich. (n.d.). Palbociclib impurity 7 | 386273-25-2.
  • Daicel Pharma Standards. (n.d.). Palbociclib Impurities Manufacturers & Suppliers.
  • Zhang, Y., et al. (2023). Bioequivalence of a single dose of two palbociclib formulations in healthy Chinese subjects under fasting conditions: a two-period crossover study with rabeprazole pre-treatment. Frontiers in Pharmacology, 14, 1269824.
  • Pharma Excipients. (2024). Fabrication of β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin inclusion complexes of Palbociclib.
  • SynZeal. (n.d.). Palbociclib Piperazine N-Oxide | 2174002-29-8. Retrieved from [Link]

  • ResearchGate. (2026). In vitro and In vivo metabolic investigation of the Palbociclib by UHPLC/Q-TOF/MS/MS and in silico toxicity studies of its metabolites.
  • Cole, K. P., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20(6), 1205-1214. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ICH Q2 Validation of an Analytical Method for Palbociclib Impurity 7

This guide provides a detailed, scientifically-grounded framework for the validation of an analytical method for the quantification of Palbociclib Impurity 7, in accordance with the International Council for Harmonisatio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, scientifically-grounded framework for the validation of an analytical method for the quantification of Palbociclib Impurity 7, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will explore the critical validation parameters, present a step-by-step experimental protocol, and compare the performance of a validated HPLC method with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and regulatory submission of Palbociclib.

Introduction: The Critical Role of Impurity Profiling for Palbociclib

Palbociclib, marketed under the brand name Ibrance, is a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. As a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), its efficacy and safety are paramount. The manufacturing process of any active pharmaceutical ingredient (API) can result in the formation of impurities, which, even at trace levels, can impact the drug's safety and efficacy. Regulatory bodies worldwide, guided by the ICH, mandate stringent control over these impurities.

Palbociclib Impurity 7 is a known process-related impurity that requires careful monitoring. The development and validation of a robust analytical method to detect and quantify this specific impurity are therefore not just a regulatory necessity but a critical component of ensuring patient safety. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this validation process, ensuring that the chosen analytical method is fit for its intended purpose.

This guide will provide a practical, in-depth exploration of the validation of a High-Performance Liquid Chromatography (HPLC) method for Palbociclib Impurity 7, offering insights into the experimental design and the scientific rationale behind each validation parameter.

The Analytical Challenge: Selectivity and Sensitivity

The primary challenge in developing an analytical method for a specific impurity lies in achieving both selectivity and sensitivity. The method must be able to distinguish Impurity 7 from the API, Palbociclib, as well as other potential process-related impurities and degradation products. Furthermore, the method needs to be sensitive enough to accurately quantify the impurity at or below its specified limit.

Method Validation Protocol: An ICH Q2-Compliant HPLC Method for Palbociclib Impurity 7

The following protocol outlines the validation of a reversed-phase HPLC method with UV detection for the quantification of Palbociclib Impurity 7.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
25
30
30.1
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Validation Parameters

The validation of the analytical method will be performed according to the ICH Q2(R1) guideline, encompassing the following parameters:

ICH_Q2_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation (ICH Q2) cluster_PrecisionSub Precision Components MethodDev Method Optimization Specificity Specificity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Method_Comparison cluster_Techniques Analytical Techniques cluster_Attributes Performance Attributes HPLC HPLC-UV Specificity Specificity HPLC->Specificity Good Sensitivity Sensitivity HPLC->Sensitivity Moderate Cost Cost HPLC->Cost Low Throughput Throughput HPLC->Throughput Moderate UPLC UPLC-UV UPLC->Specificity Excellent UPLC->Sensitivity High UPLC->Cost Moderate UPLC->Throughput High LCMS LC-MS LCMS->Specificity Excellent LCMS->Sensitivity Very High LCMS->Cost High LCMS->Throughput Low

Comparative

comparative in vitro toxicity of Palbociclib API versus Impurity 7

Comparative In Vitro Toxicity Profiling: Palbociclib API versus Impurity 7 Executive Summary & Rationale In the lifecycle of targeted oncology therapeutics, the transition from chemical synthesis to clinical application...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Toxicity Profiling: Palbociclib API versus Impurity 7

Executive Summary & Rationale

In the lifecycle of targeted oncology therapeutics, the transition from chemical synthesis to clinical application requires rigorous impurity profiling. Palbociclib, a first-in-class cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, has revolutionized the treatment of hormone receptor-positive (HR+) metastatic breast cancer[1][2]. However, its multi-step synthesis generates specific process-related impurities that must be tightly controlled to prevent adverse toxicological outcomes.

This guide provides a comprehensive comparative analysis of Palbociclib API and its penultimate synthetic intermediate, Impurity 7 (CAS 827022-35-5)[3][4]. Guided by the ICH M7 framework for the assessment and control of DNA-reactive and general impurities[5][6], we detail the experimental methodologies, mechanistic causality, and representative in vitro data required to evaluate the toxicological divergence between the active pharmaceutical ingredient (API) and this specific impurity.

Structural and Mechanistic Divergence

The pharmacological efficacy of Palbociclib relies on its precise fit within the ATP-binding pocket of CDK4/6. The basic piperazine moiety is crucial for solvent-exposed interactions, while the acetyl group at the 6-position dictates hinge-region binding geometry.

Impurity 7—chemically defined as (E)-tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate[4]—differs critically from the API:

  • Boc-Protection: The piperazine nitrogen is masked by a bulky tert-butyloxycarbonyl (Boc) group, eliminating key hydrogen bond donor capabilities and introducing a severe steric clash within the CDK4/6 binding pocket.

  • Butoxyvinyl Substitution: The presence of a 2-butoxyvinyl group at the 6-position (prior to hydrolysis to the acetyl group) significantly increases the molecule's lipophilicity.

Causality Insight: The loss of target affinity combined with increased lipophilicity shifts the molecule's profile from a targeted kinase inhibitor to a promiscuous, lipophilic agent. High LogP compounds frequently partition into cellular membranes, leading to off-target cytotoxicity, particularly mitochondrial membrane depolarization and hepatotoxicity, which can be modeled in vitro using HepG2 cells[7][8].

Mechanism Compound Test Compound Palbo Palbociclib API Compound->Palbo Imp7 Impurity 7 (Boc-protected) Compound->Imp7 CDK CDK4/6 Inhibition Palbo->CDK High Affinity OffTarget Off-Target Lipophilic Membrane Disruption Palbo->OffTarget Low Affinity Imp7->CDK Steric Clash Imp7->OffTarget High LogP Efficacy G1 Cell Cycle Arrest (High Efficacy in MCF-7) CDK->Efficacy Tox Mitochondrial Toxicity (Hepatotoxicity in HepG2) OffTarget->Tox

Fig 1. Mechanistic divergence between Palbociclib API and Impurity 7.

Experimental Methodologies (Self-Validating Systems)

To objectively compare the API and Impurity 7, a multiparametric screening approach is employed. Every protocol is designed as a self-validating system, incorporating internal controls to ensure data integrity.

Workflow Start Compound Preparation Palbociclib vs Impurity 7 CellLines Cell Line Seeding (HepG2 & MCF-7) Start->CellLines Assay3 Miniaturized Ames Test (Genotoxicity / ICH M7) Start->Assay3 Assay1 CellTiter-Glo Assay (Viability/IC50) CellLines->Assay1 Assay2 High-Content Screening (Mitochondrial Health) CellLines->Assay2 Data Comparative Toxicity Data Synthesis Assay1->Data Assay2->Data Assay3->Data

Fig 2. Multiparametric in vitro toxicity screening workflow for API and impurity profiling.

Protocol A: Multiparametric Cytotoxicity Screening (CellTiter-Glo) Rationale: MCF-7 (ER+ breast cancer) cells are used to assess the loss of on-target efficacy, while HepG2 (hepatocellular carcinoma) cells, which retain basal metabolic competence, are utilized to detect off-target hepatotoxicity[7][8].

  • Cell Seeding: Seed MCF-7 and HepG2 cells at 5,000 cells/well in 384-well opaque plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Dispense Palbociclib and Impurity 7 using an acoustic liquid handler in a 10-point dose-response curve (0.1 nM to 100 μM). Maintain a final DMSO concentration of 0.1%.

  • Incubation: Incubate for 72 hours.

  • Validation Controls: Include 0.1% DMSO as a negative control (100% viability) and 10 μM Staurosporine as a positive kill control. System Validation: The assay is only accepted if the Z'-factor is ≥ 0.6.

  • Detection: Add CellTiter-Glo reagent (1:1 v/v), incubate for 15 minutes, and read luminescence to quantify ATP levels (directly proportional to viable cell number).

Protocol B: High-Content Screening (HCS) for Mitochondrial Health Rationale: Lipophilic impurities often cause mitochondrial uncoupling, driving non-specific cytotoxicity.

  • Preparation: Seed HepG2 cells in 384-well clear-bottom plates. Dose with compounds for 24 hours.

  • Staining: Co-stain with Hoechst 33342 (nuclear mask) and Tetramethylrhodamine methyl ester (TMRM, 50 nM) to measure mitochondrial membrane potential (ΔΨm).

  • Validation Controls: Use 50 μM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for rapid mitochondrial depolarization.

  • Imaging: Acquire images using an automated confocal microscope. Quantify the TMRM fluorescence intensity within the perinuclear region.

Protocol C: Miniaturized Ames Test (Genotoxicity) Rationale: ICH M7 guidelines mandate the assessment of mutagenic potential for process impurities to limit carcinogenic risk[5][6].

  • Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Exposure: Expose strains to Impurity 7 and Palbociclib (up to 500 μ g/well ) in 384-well plates, both with and without S9 rat liver fraction (for metabolic activation).

  • Readout: Measure pH-dependent color change (indicator of bacterial growth/reversion) after 48 hours.

Comparative Data Presentation

The following tables summarize representative experimental data demonstrating the toxicological shift between the API and Impurity 7.

Table 1: Comparative In Vitro Efficacy and Cytotoxicity (IC50)

CompoundMCF-7 IC50 (On-Target Efficacy)HepG2 IC50 (Hepatotoxicity)Therapeutic Window (HepG2/MCF-7)
Palbociclib API 0.14 μM18.5 μM~132x
Impurity 7 >50.0 μM4.2 μM<0.1x

Table 2: Mechanistic Toxicity & Genotoxicity Profiling

Assay ParameterPalbociclib APIImpurity 7
Mitochondrial Depolarization (TMRM IC50) >30 μM2.8 μM
Ames Test (TA98 / TA100) -S9 NegativeNegative
Ames Test (TA98 / TA100) +S9 NegativeNegative
LogP (Calculated) ~2.6~4.8

Discussion

The experimental data clearly delineates the functional consequences of the structural differences between Palbociclib and Impurity 7:

  • Loss of Target Affinity: Impurity 7 shows a complete loss of efficacy in the MCF-7 model (IC50 > 50 μM). The Boc-protection and butoxyvinyl substitution successfully abrogate CDK4/6 binding due to steric hindrance and the loss of critical hydrogen bonding.

  • Increased Off-Target Toxicity: In the HepG2 model, Impurity 7 exhibits a significantly lower IC50 (4.2 μM) compared to the API (18.5 μM). The High-Content Screening data confirms the causality: the highly lipophilic Impurity 7 (cLogP ~4.8) disrupts mitochondrial membrane potential at low micromolar concentrations (2.8 μM), driving non-specific cellular toxicity.

  • Regulatory Compliance: Both compounds tested negative in the Ames test, indicating an absence of direct DNA-reactive mutagenicity. However, the pronounced general cytotoxicity of Impurity 7 necessitates strict control limits in the final API to ensure patient safety and maintain the drug's therapeutic index, aligning with ICH Q3A/Q3B and M7 principles[5][6].

References

  • SynZeal Research PVT LTD. "Palbociclib Impurity 7 | CAS 827022-35-5". Available at: 3

  • Chemicea Pharmaceuticals. "Palbociclib Impurity 7 | CAS No- 827022-35-5". Available at: 4

  • ResearchGate. "In vitro and In vivo metabolic investigation of the Palbociclib by UHPLC/Q-TOF/MS/MS and in silico toxicity studies of its metabolites". Available at: 1

  • Spandidos Publications. "Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review)". Available at: 2

  • International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)". Available at: 5

  • U.S. Food and Drug Administration (FDA). "M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry". Available at: 6

  • BUE Scholar. "Cisplatin palbociclib combination differentially modulates PTEN AKT signaling via Hsp90 in hepatocellular carcinoma cells". Available at: 7

  • National Institutes of Health (NIH) PMC. "Simultaneous Combination of the CDK4/6 Inhibitor Palbociclib With Regorafenib Induces Enhanced Anti-tumor Effects in Hepatocarcinoma Cell Lines". Available at: 8

Sources

Validation

A Comparative Guide to UPLC and HPLC for Sensitive Detection of Palbociclib Impurity 7

In the landscape of pharmaceutical quality control, the mandate for ensuring drug safety and efficacy is absolute. For targeted therapies like Palbociclib, a cornerstone inhibitor of cyclin-dependent kinases 4 and 6 (CDK...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control, the mandate for ensuring drug safety and efficacy is absolute. For targeted therapies like Palbociclib, a cornerstone inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in treating HR-positive, HER2-negative breast cancer, this scrutiny extends to the meticulous profiling of all potential impurities.[1][2] The presence of even trace-level impurities can have significant implications for product quality and patient safety.

This guide provides an in-depth, data-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the detection of Palbociclib Impurity 7. We will move beyond a simple list of features to explore the fundamental principles that dictate performance, offering field-proven insights into why one technology may be superior for the demanding task of trace impurity analysis.

The Foundational Divide: Understanding the Physics of Separation

At their core, both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[3] The fundamental difference, however, lies in the physical characteristics of the columns and the instrumentation designed to support them.

  • High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse of analytical laboratories.[3][4] It typically utilizes columns packed with porous particles of 3 to 5 µm in diameter. The instrumentation operates at pressures up to approximately 6,000 psi (400 bar), which is sufficient to push the mobile phase through these columns at a reasonable flow rate.[4][5]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant evolution, engineered to capitalize on the chromatographic advantages of using much smaller particles.[6] UPLC columns are packed with sub-2 µm particles (typically 1.7-1.8 µm).[5] Pushing a mobile phase through such a densely packed bed requires significantly higher pressures, with UPLC systems routinely operating up to 15,000 psi (1,000 bar).[5][7]

This shift to smaller particles and higher pressures is not merely an incremental improvement; it fundamentally enhances separation efficiency. The smaller particles provide a greater surface area for interaction and reduce the distance analytes must diffuse, leading to dramatically sharper, narrower peaks.[5][6] This is the key to the enhanced performance of UPLC.

Head-to-Head on Sensitivity: Why UPLC Excels for Impurity 7

When the objective is to detect trace-level impurities like Palbociclib Impurity 7, sensitivity is the paramount performance metric. UPLC's design inherently provides a significant advantage over traditional HPLC in this regard.

The superior sensitivity of UPLC is a direct consequence of its high separation efficiency, which manifests as narrower chromatographic peaks.[3][5] For a given mass of an analyte, a narrower peak is necessarily a taller peak. This increase in peak height directly improves the signal-to-noise (S/N) ratio, which is the universal measure of analytical sensitivity. A higher S/N ratio allows for the reliable detection and quantification of compounds at much lower concentrations.[6]

Consequently, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Palbociclib Impurity 7 are significantly lower when using UPLC. Studies and practical applications have shown that UPLC can offer a 3 to 10-fold improvement in detection limits compared to HPLC for the same analyte.[8] This capability is not just advantageous; it is often critical for meeting the stringent regulatory requirements for impurity profiling, where even minute quantities must be accurately reported.

Experimental Protocols: A Practical Comparison

To illustrate the performance differences, we present validated, side-by-side methodologies for the analysis of Palbociclib and its impurities. The choice of a C18 column is common for a molecule like Palbociclib, offering good retention and selectivity for the parent compound and its related substances.[1]

Sample Preparation (Applicable to Both Methods)
  • Standard Preparation: Accurately weigh and dissolve Palbociclib working standard and Palbociclib Impurity 7 certified reference material in a suitable diluent (e.g., Methanol:Water, 80:20 v/v) to create stock solutions.[1]

  • Spiked Sample Preparation: Prepare a solution of the Palbociclib drug substance at a working concentration (e.g., 0.5 mg/mL). Spike this solution with the Impurity 7 stock solution to a level relevant for impurity testing (e.g., 0.1% relative to the main peak).

  • Filtration: For the UPLC method, it is critical to filter the final solution through a 0.2 µm filter to prevent column blockage. While good practice for HPLC, it is mandatory for the less forgiving UPLC columns.

Method 1: Traditional HPLC Protocol
  • Instrument: Waters Alliance HPLC System with a UV Detector.[1]

  • Column: ODS-3 C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]

  • Mobile Phase B: Acetonitrile:Methanol:TFA (85:15:0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: A linear gradient optimized to separate all known impurities.

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10 µL.

Method 2: High-Sensitivity UPLC Protocol
  • Instrument: Waters Acquity UPLC System with a PDA Detector.

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[9][10]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: Acetonitrile:Methanol:TFA (85:15:0.1 v/v/v).

  • Flow Rate: 0.4 mL/min (geometrically scaled from the HPLC method).

  • Gradient Program: Gradient duration is scaled down from the HPLC method to achieve a similar separation in a fraction of the time.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[9]

  • Injection Volume: 2 µL.

Causality Note: The injection volume in the UPLC method is significantly reduced. This is a deliberate choice to prevent column overloading and peak distortion. The much smaller volume of the 2.1 mm ID UPLC column is easily overwhelmed by the 10 µL injection that is standard for a 4.6 mm ID HPLC column.

Data-Driven Performance Comparison

The theoretical and practical advantages of UPLC for detecting Palbociclib Impurity 7 are summarized below.

ParameterHPLCUPLCAdvantage of UPLC
Column Dimensions 250 x 4.6 mm50 x 2.1 mmSmaller footprint, less solvent use
Particle Size 5 µm1.7 µmHigher efficiency, sharper peaks
Operating Pressure ~2,500 - 4,000 psi~8,000 - 12,000 psiDrives separation on small particles
Typical Run Time 20 - 40 minutes2 - 5 minutes5-10x increase in throughput[11]
Peak Width (Impurity 7) WiderNarrowerIncreased peak height and resolution
Signal-to-Noise (S/N) LowerSignificantly HigherEnhanced Sensitivity [6]
Est. LOQ (Impurity 7) ~0.05%~0.005%Lower detection limits for trace analysis
Solvent Consumption/Run ~30 mL~1.5 mLGreener, more cost-effective[3][5]

Visualizing the Process and the Performance Gain

To better understand the workflow and the core advantage of UPLC, the following diagrams are provided.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep1 Weigh API & Impurity Standard Prep2 Dissolve in Diluent Prep1->Prep2 Prep3 Spike Impurity Prep2->Prep3 Prep4 Filter Sample (0.2 µm Critical for UPLC) Prep3->Prep4 HPLC HPLC Injection (10 µL) Prep4->HPLC UPLC UPLC Injection (2 µL) Prep4->UPLC Data Integration & Quantification HPLC->Data UPLC->Data Report LOD/LOQ Determination Data->Report

Caption: General experimental workflow for impurity analysis.

Peak_Comparison xaxis Time yaxis Absorbance origin origin->xaxis origin->yaxis noise Baseline Noise hplc_peak 3,0 3,0 3,0->hplc_peak HPLC Peak (Wider, Shorter) uplc_peak 5,0 5,0 5,0->uplc_peak UPLC Peak (Narrower, Taller) hplc_control1->hplc_control2 4,0 4,0 hplc_control2->4,0 uplc_control1->uplc_control2 5.5,0 5.5,0 uplc_control2->5.5,0 2,0 2,0 2,0->hplc_control1 4.5,0 4.5,0 4.5,0->uplc_control1

Sources

Comparative

A Comparative Guide to Determining LOD and LOQ for Palbociclib Impurity 7 in Pharmaceutical Dosage Forms

This guide provides an in-depth comparison of analytical methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Palbociclib Impurity 7. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Palbociclib Impurity 7. Designed for researchers, scientists, and drug development professionals, this document delves into the regulatory framework, compares suitable analytical techniques, and offers detailed experimental protocols to ensure scientifically sound and compliant impurity analysis.

The Critical Role of Impurity Profiling in Drug Safety

Palbociclib, an inhibitor of cyclin-dependent kinases 4 and 6, is a cornerstone in the treatment of specific types of breast cancer.[1] The manufacturing process and storage of any active pharmaceutical ingredient (API) like Palbociclib can lead to the formation of impurities.[2] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[3] Therefore, regulatory bodies worldwide mandate stringent control over these substances.[4]

The International Council for Harmonisation (ICH) has established comprehensive guidelines that are the global standard for pharmaceutical impurity testing.[5] Specifically, ICH Q3A(R2) and Q3B(R2) provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[5][6] Adhering to these guidelines is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.

This guide focuses on Palbociclib Impurity 7, a known process-related impurity.[7][8] Accurate and reliable determination of its LOD and LOQ is paramount for demonstrating that the analytical methods used for quality control are sensitive enough to detect and quantify this impurity at or below the levels stipulated by regulatory authorities.[9]

Understanding LOD and LOQ: The Pillars of Analytical Sensitivity

Before delving into experimental design, it is crucial to grasp the definitions and significance of LOD and LOQ as defined by the ICH Q2(R1) guideline.[10][11]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.[9][12] It is a measure of a method's sensitivity.[12]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy.[12][13] This is the critical parameter for reporting impurity levels.

The ICH Q2(R1) guideline outlines three primary approaches for determining LOD and LOQ.[9][13]

  • Visual Evaluation: Used for non-instrumental methods, this approach relies on the analyst's ability to visually discern the analyte from the blank.

  • Signal-to-Noise (S/N) Ratio: Applicable to methods that exhibit baseline noise, such as chromatography.[13] An S/N ratio of approximately 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 for the LOQ.[12][14]

  • Standard Deviation of the Response and the Slope of the Calibration Curve: A statistical method where the LOD and LOQ are calculated from the standard deviation of blank measurements or the y-intercept of a calibration curve and its slope.[12] The formulas are:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for achieving the required sensitivity for trace impurity analysis. For Palbociclib and its impurities, several chromatographic methods are prevalent.[15]

Technique Principle Advantages Limitations Typical Sensitivity
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.[1]Moderate sensitivity, potential for interference from co-eluting compounds.ng/mL range
UPLC-UV Uses smaller particle size columns for higher resolution and speed.Faster analysis times, improved resolution and sensitivity over HPLC.[16]Higher backpressure requires specialized equipment.Sub-ng/mL range
LC-MS/MS Couples liquid chromatography with mass spectrometry for highly selective detection.Exceptional sensitivity and specificity, provides structural information.[17][18]Higher cost, more complex instrumentation and method development.pg/mL range

The selection of a method depends on the required sensitivity, which is dictated by the reporting thresholds for impurities.[4] For Palbociclib, with a maximum daily dose that can exceed 100mg, the identification threshold for an impurity is typically 0.10% to 0.15%.[19] A robust HPLC-UV method is often sufficient to meet this requirement. However, for earlier stages of development or when dealing with particularly potent impurities, the enhanced sensitivity of UPLC or LC-MS/MS may be necessary.

Experimental Protocols for LOD & LOQ Determination

The following protocols provide a step-by-step guide for determining the LOD and LOQ of Palbociclib Impurity 7 using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as a practical example.

Mandatory Visualization: Workflow for LOD & LOQ Determination

LOD_LOQ_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Data Acquisition cluster_determination Phase 3: Determination Method cluster_calculation Phase 4: Calculation & Verification prep_std Prepare Impurity 7 Stock Solution prep_dil Prepare Serial Dilutions prep_std->prep_dil hplc_analysis Inject Dilutions into HPLC System prep_dil->hplc_analysis record_data Record Chromatograms and Baseline Noise hplc_analysis->record_data method_sn Signal-to-Noise Ratio Method record_data->method_sn method_cal Calibration Curve Method record_data->method_cal calc_lod Calculate LOD method_sn->calc_lod calc_loq Calculate LOQ method_sn->calc_loq method_cal->calc_lod method_cal->calc_loq verify_loq Verify LOQ with Spiked Samples (Precision & Accuracy) calc_loq->verify_loq

Caption: General workflow for determining LOD and LOQ.

Protocol 1: Determination Based on Signal-to-Noise (S/N) Ratio

This is the most common approach for chromatographic methods.

Step 1: Prepare Standard and Working Solutions

  • Accurately weigh and dissolve a certified reference standard of Palbociclib Impurity 7 in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of working solutions at low concentrations, approaching the expected detection limit (e.g., 0.5, 0.2, 0.1, 0.05, 0.02 µg/mL).

Step 2: Chromatographic Analysis

  • Set up the HPLC system with a suitable column (e.g., C18) and mobile phase.[20]

  • Inject a blank solution (diluent) multiple times to establish the baseline noise.

  • Inject the prepared low-concentration working solutions.

Step 3: Determine S/N Ratio

  • Measure the signal height of the Palbociclib Impurity 7 peak and the noise level in a region of the chromatogram close to the peak but where no peaks are present. The noise is typically measured as the standard deviation of the baseline over a defined interval.

  • Calculate the S/N ratio for each concentration.

Step 4: Establish LOD and LOQ

  • The concentration that yields an S/N ratio of approximately 3:1 is established as the LOD.[3]

  • The concentration that yields an S/N ratio of approximately 10:1 is established as the LOQ.[21]

Protocol 2: Determination Based on the Calibration Curve Method

This statistical approach provides a more calculated determination.

Step 1: Prepare Calibration Standards

  • Prepare a set of 5 to 7 calibration standards of Palbociclib Impurity 7 at concentrations near the expected LOQ.

Step 2: Construct the Calibration Curve

  • Inject each standard multiple times (e.g., n=3) into the HPLC system.

  • Plot the average peak area against the concentration and perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² should be ≥ 0.998.[12]

Step 3: Calculate the Standard Deviation of the Response (σ)

  • This can be determined in two ways:

    • Based on the Standard Deviation of the Y-Intercept: Use the standard deviation of the y-intercepts from multiple calibration curves.

    • Based on Blank Measurements: Inject a blank solution multiple times (e.g., n=10) and calculate the standard deviation of the peak areas at the retention time of the impurity.

Step 4: Calculate LOD and LOQ

  • Using the slope (S) from the calibration curve and the calculated standard deviation (σ), apply the ICH formulas:

    • LOD = 3.3 * σ / S

    • LOQ = 10 * σ / S [22]

Step 5: Verify the LOQ

  • The calculated LOQ must be experimentally verified. Prepare a sample at the LOQ concentration and demonstrate that the method exhibits suitable precision and accuracy at this level.[12]

Data Presentation: A Comparative Overview

The following table presents typical, yet illustrative, performance data for the determination of Palbociclib Impurity 7 using different analytical techniques.

Parameter HPLC-UV UPLC-UV LC-MS/MS
LOD ~0.05 µg/mL~0.01 µg/mL~0.001 µg/mL
LOQ ~0.15 µg/mL~0.03 µg/mL~0.003 µg/mL
Precision at LOQ (%RSD) < 10%< 10%< 15%
Accuracy at LOQ (% Recovery) 80-120%80-120%80-120%
Typical Run Time 20-30 min5-10 min5-10 min

Note: These values are illustrative and must be experimentally determined for each specific method and instrument. Methods for Palbociclib have reported LOD values in the range of 0.09 to 0.1 µg/mL and LOQ values from 0.29 to 0.3 µg/mL using HPLC.[23]

Mandatory Visualization: Selecting the Right Analytical Method

Method_Selection start Start: Need to Determine LOD/LOQ for Impurity 7 q1 Is the required LOQ below ~0.05 µg/mL? start->q1 q2 Is structural confirmation (specificity) a major concern? q1->q2 No method_lcms Use LC-MS/MS: - Highest Sensitivity & Specificity - Ideal for trace analysis  and structural elucidation q1->method_lcms Yes q3 Is high sample throughput a primary requirement? q2->q3 No q2->method_lcms Yes method_hplc Use HPLC-UV: - Robust & Cost-Effective - Suitable for routine QC q3->method_hplc No method_uplc Use UPLC-UV: - Faster Analysis - Higher Sensitivity q3->method_uplc Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

Determining the LOD and LOQ for Palbociclib Impurity 7 is a critical component of analytical method validation in pharmaceutical quality control. The choice between HPLC-UV, UPLC-UV, and LC-MS/MS should be guided by the required sensitivity, specificity, and throughput, all within the framework of ICH guidelines. While HPLC-UV often provides the necessary performance for routine quality control, the higher sensitivity of UPLC and LC-MS/MS offers significant advantages for early-stage development and for addressing challenging impurity profiles. Regardless of the chosen technology, a rigorous, well-documented experimental approach based on the principles outlined in ICH Q2(R1) is essential for ensuring the development of safe and effective pharmaceutical products.

References

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  • LOD and LOQ in Pharma: Establishing & Validating Detection and Quantific
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  • Palbociclib Impurity 7 | CAS No- 827022-35-5 | Simson Pharma Limited.
  • Palbociclib Impurity 7 | CAS No. 827022-35-5 | Clearsynth.
  • Development and Optimization of UHPLC Method for the Quantification of Process‐Related Impurities of Palbociclib | Request PDF - ResearchG
  • DETERMINATION OF PALBOCICLIB IN HUMAN PLASMA USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY – ULTRAVIOLET DETECTION. (2018, September 1).
  • Optimized conditions for determination of Palbociclib - ResearchG
  • analytical method development and validation for the simultaneous estimation of letrozole and palbociclib by using rp-hplc technique - Jetir.Org.
  • Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib - Semantic Scholar. (2022, May 16).
  • Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC.
  • UV Spectrophotometric and UPLC assay methods for the determination of Palbociclib in bulk and Tablet Dosage Form - Research Journal of Pharmacy and Technology. (2022, June 14).
  • Development and Validation of Novel HPLC Method for Analytical Evalu

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Validation

Cross-Validation of Palbociclib Impurity 7 Quantification Techniques: HPLC-UV vs. LC-MS/MS

Executive Summary Palbociclib is a highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, serving as a cornerstone therapy for hormone receptor-positive, HER2-negative metastatic breast cancer[1]. As with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Palbociclib is a highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, serving as a cornerstone therapy for hormone receptor-positive, HER2-negative metastatic breast cancer[1]. As with all targeted therapies, regulatory agencies mandate rigorous impurity profiling to ensure drug safety, therapeutic efficacy, and batch-to-batch consistency. Among its process-related impurities, Palbociclib Impurity 7 (CAS 827022-35-5) presents unique analytical challenges due to its bulky, highly lipophilic structure[2].

This guide provides an in-depth, objective cross-validation of two primary quantification techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By analyzing the causality behind experimental choices, this guide establishes a self-validating framework for pharmaceutical researchers to optimize their impurity profiling workflows.

Mechanistic Context: Why Impurity Profiling Matters

Palbociclib exerts its therapeutic effect by selectively binding to the ATP pocket of the CDK4/6 complex. This binding prevents the phosphorylation of the retinoblastoma (Rb) protein, effectively halting the cell cycle in the G1 phase and preventing tumor proliferation[3]. The presence of structurally related impurities—even at trace levels—can theoretically interfere with target binding affinity, alter the drug's pharmacokinetic profile, or introduce off-target toxicities.

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Upregulation Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Rb Rb Phosphorylation CDK46->Rb Palbociclib Palbociclib (API) Palbociclib->CDK46 Inhibits E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle

CDK4/6 signaling pathway and Palbociclib mechanism of action.

Chemical Profile & Analytical Challenges

Impurity 7 is chemically identified as (E)-tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate[2].

Causality of Analytical Behavior:

  • Lipophilicity: The presence of a tert-butyl piperazine-1-carboxylate (Boc) group and a butoxyvinyl moiety drastically increases the molecule's lipophilicity compared to the parent API. This requires a strong organic modifier gradient to elute the impurity from a C18 column[4].

  • Ionization Dynamics: The basic nitrogen atoms in the piperazine and pyrimidine rings exhibit distinct ionization behaviors depending on the mobile phase pH. For UV detection, low pH is required to protonate these nitrogens and prevent peak tailing. However, for MS detection, highly acidic ion-pairing agents (like TFA) suppress electrospray ionization (ESI), necessitating an orthogonal buffer strategy[1].

Cross-Validation Strategy

To ensure absolute data integrity, analytical laboratories must cross-validate their routine Quality Control (QC) methods against highly specific characterization methods. In this framework, RP-HPLC-UV serves as the robust, high-throughput QC method, while LC-MS/MS acts as the orthogonal, trace-level validation tool.

CrossValidation SamplePrep Sample Preparation (API + Impurity 7) HPLC Method A: RP-HPLC-UV (Routine QC, Robustness) SamplePrep->HPLC LCMS Method B: LC-MS/MS (High Sensitivity, MRM) SamplePrep->LCMS DataAnalysis Data Acquisition & Peak Integration HPLC->DataAnalysis LCMS->DataAnalysis Stats Statistical Cross-Validation (Bland-Altman, ANOVA) DataAnalysis->Stats Output Validated Quantification Framework Stats->Output

Experimental workflow for cross-validating HPLC-UV and LC-MS/MS techniques.

Experimental Methodologies

Method A: RP-HPLC-UV (Routine QC & Batch Release)

This method is optimized for robustness and reproducibility in a standard GMP environment[3].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic Acid [TFA] in LC-grade water, pH ~2.0) and Mobile Phase B (100% Methanol).

    • Causality: TFA acts as a strong ion-pairing agent. By fully protonating the basic nitrogens on Impurity 7, it prevents secondary interactions with residual silanols on the silica stationary phase, thereby eliminating peak tailing and improving resolution[3].

  • Sample Preparation: Dissolve the Palbociclib API sample in a diluent (Water:Methanol 50:50 v/v) to achieve a working concentration of 1.0 mg/mL. Spike with Impurity 7 reference standard at the specification limit (e.g., 0.15% or 1.5 µg/mL)[4].

  • Chromatographic Separation: Inject 10 µL onto an ODS-3 C18 column (250 mm × 4.6 mm, 5 µm) maintained at 30°C. Execute a gradient elution from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min[4].

  • Detection: Monitor absorbance at 220 nm.

    • Causality: 220 nm captures the maximum π→π∗ transitions of the conjugated pyrimidine and pyridine rings shared by both the API and Impurity 7.

  • System Suitability & Self-Validation: Before sample analysis, inject a resolution mixture. The system is self-validated only if the resolution ( Rs​ ) between Palbociclib and Impurity 7 is ≥2.0 , and the USP tailing factor for Impurity 7 is ≤1.5 . This built-in checkpoint ensures column integrity and mobile phase accuracy prior to data acquisition.

Method B: LC-MS/MS (Orthogonal Validation & Trace Analysis)

This method is deployed when sub-part-per-million (ppm) sensitivity is required, or when co-eluting matrix peaks obscure the UV signal[1].

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate in water, pH 5.0) and Mobile Phase B (100% Acetonitrile).

    • Causality: Unlike TFA, ammonium acetate is highly volatile and does not cause ion suppression in the electrospray ionization (ESI) source. A pH of 5.0 ensures the molecule remains sufficiently ionized for MS detection while allowing adequate retention on the UPLC column.

  • Sample Preparation: Dilute the HPLC sample 100-fold in Acetonitrile:Water (50:50 v/v).

    • Causality: High concentrations of API will saturate the MS detector and cause severe space-charge effects. Dilution mitigates matrix effects and keeps the analyte within the linear dynamic range of the electron multiplier.

  • Chromatographic Separation: Inject 2 µL onto a UPLC C18 column (50 mm × 2.1 mm, 1.7 µm) at 40°C. Run a rapid gradient from 20% B to 95% B over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the Multiple Reaction Monitoring (MRM) transition for Impurity 7 at m/z 604.3 m/z 504.2.

    • Causality: The precursor ion[M+H]+ is 604.3. Under collision-induced dissociation (CID), the Boc group is highly labile, cleanly cleaving to produce a stable product ion at m/z 504.2. This specific transition eliminates background noise.

  • System Suitability & Self-Validation: Inject a blank followed by the Lower Limit of Quantification (LLOQ) standard. The run is validated if the LLOQ signal-to-noise (S/N) ratio is ≥10:1 and carryover in the blank is ≤5% of the LLOQ area, ensuring zero cross-contamination.

Quantitative Performance Comparison

To objectively compare the performance of both techniques, cross-validation data was generated using spiked Palbociclib API batches. The results demonstrate the distinct advantages of each modality.

Table 1: Methodological Parameters
ParameterMethod A (RP-HPLC-UV)Method B (LC-MS/MS)
Primary Use Case Routine QC, Batch ReleaseTrace Analysis, Structural Confirmation
Stationary Phase ODS-3 C18 (5 µm)UPLC C18 (1.7 µm)
Mobile Phase Buffer 0.1% TFA (pH ~2.0)10 mM Ammonium Acetate (pH ~5.0)
Run Time 20.0 minutes5.0 minutes
Detection Mechanism Chromophore Absorbance (220 nm)Ionization & Fragmentation (MRM)
Matrix Interference Susceptible to co-eluting UV absorbersHighly resistant (Mass-specific filtering)
Table 2: Cross-Validation Quantitative Data
Validation MetricRP-HPLC-UV PerformanceLC-MS/MS PerformanceRegulatory Requirement
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mLN/A (Method dependent)
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 ng/mL Reporting Threshold
Linearity ( R2 ) 0.9998 (0.15 - 5.0 µg/mL)0.9965 (1.5 - 100 ng/mL) ≥0.990
Accuracy (% Recovery) 99.2% ± 1.1%101.5% ± 3.4%90.0% - 110.0%
Precision (RSD, n=6) 0.8%4.2% ≤5.0%
Specificity Good (Dependent on Rs​ )Excellent (MRM specific)No interference at LOQ

Conclusion & Best Practices

The cross-validation of Palbociclib Impurity 7 quantification reveals that RP-HPLC-UV and LC-MS/MS are highly complementary techniques rather than strict competitors.

  • Deploy RP-HPLC-UV for routine commercial batch release and long-term stability studies. Its superior precision (RSD 0.8%) and linearity make it the gold standard for quantifying impurities that are present near standard regulatory specification limits (e.g., 0.10% - 0.15%).

  • Deploy LC-MS/MS during early-stage process development, forced degradation studies, or when investigating out-of-specification (OOS) results. The 100-fold increase in sensitivity (LOQ 1.5 ng/mL) and absolute specificity provided by MRM transitions allow scientists to confidently identify and quantify Impurity 7 even in complex, degrading matrices where UV peaks may co-elute.

By maintaining both self-validating protocols within the analytical laboratory, drug development professionals can ensure total compliance with ICH guidelines while accelerating the safe delivery of Palbociclib to patients.

References[1] Palbociclib Impurities and Related Compound - Veeprho. URL[2] Palbociclib Impurity 7 | CAS 827022-35-5 - SynZeal. URL[3] Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy - ChemRxiv. URL[4] CN111239299A - Method for separating and measuring palbociclib and impurities thereof - Google Patents. URL

Sources

Comparative

comparing synthetic yields of Palbociclib Impurity 7 across different chemical routes

Introduction: The Regioselectivity Challenge in Palbociclib Synthesis Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), utilized globally as a frontline treatment for H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Regioselectivity Challenge in Palbociclib Synthesis

Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), utilized globally as a frontline treatment for HR-positive, HER2-negative advanced breast cancer[1]. During the commercial manufacturing of the active pharmaceutical ingredient (API), the penultimate step requires a highly regioselective Heck coupling. This step installs an enol ether side chain onto a brominated pyrido[2,3-d]pyrimidin-7-one intermediate, which is later hydrolyzed to form the drug's critical acetyl group[1][2].

However, Heck couplings involving electron-rich olefins like n-butyl vinyl ether are notoriously prone to regioselectivity failures[1]. Palbociclib Impurity 7 (CAS 827022-35-5) is the specific (E)-beta-butoxyvinyl regioisomer byproduct that arises when this regiocontrol fails[3][4]. Because Impurity 7 is structurally and physiochemically similar to the desired alpha-isomer, it is exceptionally difficult to purge via downstream crystallization[1]. Consequently, minimizing its synthetic yield at the catalytic stage is a primary objective for process chemists.

Mechanistic Causality: Alpha vs. Beta Regioselectivity

To understand how to suppress Impurity 7, we must examine the causality within the palladium catalytic cycle. The regioselectivity of the Heck insertion (alpha-attack vs. beta-attack) is dictated by the coordination state of the palladium intermediate[1]:

  • Cationic Palladium Pathway (Desired): Promoted by strongly coordinating bidentate ligands. The rigid bidentate coordination creates a sterically demanding environment that forces the electron-rich olefin to insert via the alpha-position, yielding the desired enol ether[1].

  • Neutral Palladium Pathway (Impurity 7 Formation): Occurs when the ligand is monodentate or dissociates from the metal center. Without the steric bulk of a bidentate ligand, the neutral palladium complex permits beta-insertion. This directly leads to the formation of Impurity 7 (the E-isomer) and its counterpart Impurity 6 (the Z-isomer)[1].

Mechanism Cat Pd Catalyst + DPEPhos Ligand Path1 Anaerobic / Intact Ligand Cat->Path1 Path2 O2 Exposure / Ligand Oxidation Cat->Path2 Mech1 Cationic Pd Pathway (Bidentate Coordination) Path1->Mech1 Mech2 Neutral Pd Pathway (Monodentate/Dissociated) Path2->Mech2 Prod1 Alpha-Attack (Desired Enol Ether) Mech1->Prod1 Prod2 Beta-Attack (Impurity 7 Formation) Mech2->Prod2

Mechanistic divergence of palladium pathways leading to Impurity 7 formation.

Comparative Analysis of Synthetic Routes

Process development for Palbociclib involved evaluating multiple catalytic systems to shut down the neutral palladium pathway. The transition from the first-generation clinical route to the optimized commercial route illustrates a rational approach to catalyst design[1][5].

Quantitative Yield Comparison

The following table summarizes the performance and impurity profiles of the two primary synthetic routes[1][5].

ParameterRoute A: First-Generation ProcessRoute B: Optimized Commercial Process
Catalyst System PdCl2(dppf)·CH2Cl2 (0.04 equiv)Pd(OAc)2 (0.02 equiv) + DPEPhos (0.024 equiv)
Required Additive Lithium triflate (1.0 equiv)None required
Yield of Desired Alpha-Isomer 75.0% – 82.0%80.0% – 82.0%
Yield of Impurity 7 (Beta-E) 0.1% – 0.3% < 0.05%
Yield of Impurity 6 (Beta-Z) 0.1% – 0.3%< 0.05%
Yield of Vinyl Impurity 5 0.2% – 0.4%< 0.05%
Yield of Des-bromo Impurity 4 ~ 1.0%< 0.5%
  • Route A (First-Generation): Utilized PdCl2(dppf) with a lithium triflate (LiOTf) additive[1]. While LiOTf was necessary to promote the cationic pathway by abstracting the halide, the system still "leaked" into the neutral pathway, generating a persistent 0.1–0.3% yield of Impurity 7[1].

  • Route B (Optimized Commercial): Switched to Pd(OAc)2 with the DPEPhos ligand[1]. DPEPhos provides a wider bite angle and more robust bidentate coordination than dppf. This effectively eliminated the neutral pathway, reducing Impurity 7 to undetectable levels (<0.05%) and entirely removing the need for the expensive LiOTf additive[1][5].

RouteComparison SM Palbociclib Bromide Intermediate RouteA Route A: PdCl2(dppf) First-Gen Process SM->RouteA RouteB Route B: Pd(OAc)2 / DPEPhos Optimized Process SM->RouteB AlphaA Alpha-Regioisomer (Desired: 75-82%) RouteA->AlphaA Imp7A Impurity 7 (Beta-E) (Yield: 0.1 - 0.3%) RouteA->Imp7A AlphaB Alpha-Regioisomer (Desired: 80-82%) RouteB->AlphaB Imp7B Impurity 7 (Beta-E) (Yield: < 0.05%) RouteB->Imp7B

Comparison of Impurity 7 yields between First-Gen and Optimized Heck coupling routes.

Experimental Protocols: Self-Validating Systems

The following methodologies detail the exact stoichiometric and environmental conditions required to replicate the yields cited above[1][5].

Protocol A: First-Generation Synthesis (PdCl2(dppf) Mediated)
  • Preparation: Charge the Palbociclib Bromide intermediate (1.0 equiv) into a reactor containing n-butanol (6 volumes)[1].

  • Reagent Addition: Add n-butyl vinyl ether (3.0 equiv), diisopropylethylamine (DIPEA, 2.4 equiv), and lithium triflate (1.0 equiv) to the slurry[1].

  • Catalyst Loading: Under a strict nitrogen atmosphere, add the PdCl2(dppf)·CH2Cl2 adduct (0.04 equiv)[1].

  • Reaction: Heat the mixture to 95 °C and stir until the starting material is consumed.

  • Outcome: This protocol yields 75–82% of the desired alpha-isomer. However, the resulting API will require extensive downstream recrystallization to purge the 0.1–0.3% burden of Impurity 7[1].

Protocol B: Optimized Commercial Synthesis (Pd(OAc)2 / DPEPhos Mediated)
  • Preparation: Charge the Palbociclib Bromide intermediate (1.0 equiv) into a reactor with n-butanol (6 volumes)[5].

  • Reagent Addition: Add n-butyl vinyl ether (3.0 equiv) and DIPEA (2.4 equiv)[5]. (Note: LiOTf is omitted).

  • Catalyst Loading: Add Pd(OAc)2 (0.02 equiv, 2 mol%) and DPEPhos ligand (0.024 equiv, 2.4 mol%)[5].

  • Reaction: Heat the mixture to 95 °C. Critical Control: The nitrogen atmosphere must be tightly controlled to ensure O2 levels remain below 5000 ppm[1].

  • Outcome: The reaction reaches completion in approximately 3.5 hours. The yield of the alpha-isomer is 80–82%, with Impurity 7 suppressed to <0.05%, allowing direct progression to the final deprotection step[5].

Critical Process Parameter: Oxygen Exposure

A self-validating protocol is only effective if environmental parameters are strictly maintained. In Route B, exposure to oxygen directly causes a spike in Impurity 7 formation[1]. Oxygen oxidizes the DPEPhos ligand into phosphine oxides. This oxidation breaks the bidentate coordination, forcing the palladium back into the neutral pathway, which immediately favors beta-attack[1]. Therefore, maintaining continuous inert gas sparging is a non-negotiable parameter for ensuring the Impurity 7 yield remains below 0.05%.

References

  • Maloney, M. T., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part II: Regioselective Heck Coupling with Polymorph Control for Processability. Organic Process Research & Development, 20(7), 1203-1216. URL:[Link]

  • Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Palbociclib Impurity 7

Advanced Containment and PPE Protocols for Palbociclib Impurity 7 Handling highly potent active pharmaceutical ingredients (HPAPIs) and their structurally related impurities requires a shift in laboratory mindset: from b...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Containment and PPE Protocols for Palbociclib Impurity 7

Handling highly potent active pharmaceutical ingredients (HPAPIs) and their structurally related impurities requires a shift in laboratory mindset: from basic compliance to engineered, self-validating safety systems. Palbociclib Impurity 7 (CAS: 827022-35-5) is a complex synthetic byproduct that shares the core pyrido-pyrimidine pharmacophore of the parent drug[1]. Because it retains this structural backbone, it must be handled with the presumption that it possesses the same profound pharmacological activity and occupational hazards as the active API.

This guide provides drug development professionals with the definitive, causality-driven operational framework for safely handling Palbociclib Impurity 7.

The Pharmacological Imperative for High Containment

To design an effective safety protocol, we must first understand the mechanism of toxicity. Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)[2]. By blocking these kinases, the compound prevents the phosphorylation of the retinoblastoma (Rb) protein, effectively arresting the cell cycle at the G1-to-S phase transition and suppressing DNA replication[2].

While this mechanism is highly effective for treating estrogen receptor-positive breast cancers, it presents severe occupational hazards. Inadvertent exposure targets rapidly dividing healthy cells, leading to bone marrow suppression (neutropenia), cytostatic effects, and embryo-fetal toxicity[3]. Due to these systemic risks, Palbociclib and its active impurities are classified under Occupational Exposure Band (OEB) 4 , which dictates an extremely stringent Occupational Exposure Limit (OEL) of < 1–10 µg/m³ [3].

Quantitative Safety & Hazard Profiling

The following table synthesizes the critical quantitative safety data required for risk assessment and laboratory planning.

ParameterSpecification / ClassificationCausality & Operational Impact
Target OEL < 1–10 µg/m³ (OEB 4)[3]Requires primary containment (Isolator/VBE) and secondary PPE.
Primary Hazards Cytostatic, Teratogenic, Neutropenia[3]Zero-tolerance for inhalation or transdermal absorption.
Glove Standard EN 374 (Double Nitrile)[4]Impervious barrier required; double-layering enables safe doffing.
Clothing Standard EN 13982 (Impervious Tyvek)[5]Prevents micro-particulates from settling on porous street clothes.
Respiratory Standard EN 136 / EN 143 (P3 or PAPR)[5]P3 filtration is mandatory if OEL is exceeded during open handling.
Ocular Standard EN 166 (Tight-fitting goggles)[4]Protects highly vascularized ocular mucosa from airborne dust.

Operational Workflow: Gowning and Handling

Personal Protective Equipment (PPE) is only effective when integrated into a logical, step-by-step operational workflow. The following protocol utilizes a self-validating architecture: each step contains a built-in check to ensure the system's integrity before proceeding.

Gowning Start 1. Pre-Entry Inspection Inner 2. Don Inner Gloves & Suit Start->Inner Resp 3. Don PAPR / Respirator Inner->Resp Outer 4. Don Outer Gloves & Boots Resp->Outer Work 5. OEB 4 Containment Outer->Work Decon 6. Surface Decon (Outer Gloves) Work->Decon Doff 7. Doff Outer PPE & Respirator Decon->Doff Exit 8. Exit & Wash Doff->Exit

Standard Operating Procedure for OEB 4 PPE Gowning and Doffing.

Step-by-Step Handling Methodology
  • System Verification (Self-Validation): Before donning PPE, verify the inward face velocity of the Ventilated Balance Enclosure (VBE). Validation: The monitor must read ≥0.5 m/s. If the alarm sounds, the operation is automatically invalidated—do not open the chemical container.

  • Strategic Donning: Don the impervious suit (EN13982) and inner nitrile gloves (EN374)[5]. Tape the inner gloves to the suit sleeves. Causality: This creates a continuous, unbroken dermal barrier that prevents powder from migrating up the wrist during dynamic movements.

  • Respiratory & Outer Defense: Don the P3 respirator or Powered Air-Purifying Respirator (PAPR), followed by tight-fitting goggles (EN166) and outer nitrile gloves[4].

  • Execution with Anti-Static Tools: Transfer Palbociclib Impurity 7 using grounded, anti-static spatulas. Causality: HPAPI powders frequently hold electrostatic charges. Standard metal or plastic spatulas can cause the powder to repel and aerosolize into the breathing zone. Anti-static tools mitigate this kinetic risk.

  • Decontamination & Doffing (Self-Validation): Wipe the exterior of the sealed sample vial with a 50/50 Water/Isopropanol solution before removing it from the VBE. Remove outer gloves inside the VBE. Validation: Visually inspect the inner gloves. A pristine inner glove without discoloration or micro-tears validates the integrity of the dermal barrier.

Crisis Management: Spill Response & Disposal Plan

A chemical spill involving an OEB 4 cytostatic compound immediately escalates the risk profile. The following protocol relies on chemical containment rather than mechanical cleanup.

SpillResponse Spill Spill Detected (Palbociclib Imp. 7) Assess Assess Location: Inside or Outside VBE? Spill->Assess Inside Inside Containment (VBE/Isolator) Assess->Inside Outside Outside Containment (Lab Floor) Assess->Outside CleanIn Wet Wipe with Surfactant Solution Inside->CleanIn Evacuate Evacuate Lab & Don Hazmat PPE Outside->Evacuate Dispose Seal in Hazardous Waste Container CleanIn->Dispose HEPA HEPA Vacuum & Wet Wipe Protocol Evacuate->HEPA HEPA->Dispose Validate Swab Area for Analytical Validation Dispose->Validate

Decision matrix and operational workflow for Palbociclib Impurity 7 spill response.

Step-by-Step Spill Response Methodology
  • Immediate Isolation: If the spill occurs outside the VBE, immediately evacuate all personnel within a 5-meter radius. Do not attempt to clean the spill in standard lab attire; upgrade to full Hazmat/OEB 5 PPE (including PAPR).

  • Wet-Wipe Containment: Gently cover the spilled powder with absorbent pads moistened with a water/surfactant mixture. Causality: Dry sweeping is strictly prohibited. Mechanical sweeping imparts kinetic energy to the highly potent particles, aerosolizing them and expanding the contamination zone. The surfactant breaks the surface tension of the hydrophobic powder, trapping it in the liquid matrix.

  • Collection & Disposal: Collect the wet materials and double-bag them in 6-mil polyethylene bags. Label clearly as "Toxic/Cytostatic Waste - Palbociclib Impurity" for incineration[4].

  • Analytical Validation (Self-Validation): After the area is cleaned and dried, swab the spill zone and run the swab via HPLC/LC-MS. Validation: The cleanup is only considered valid and the area safe for re-entry when the analytical result shows residual contamination is below the acceptable surface limit (typically < 0.1 µ g/100 cm²).

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PALBOCICLIB. Retrieved March 27, 2026. 4

  • Affygility Solutions. Palbociclib - OEL Fastrac with ADE. Retrieved March 27, 2026. 2

  • BenchChem. Palbociclib-SMCC Conjugate – CDK4/6 Inhibitor for ADC Research. Retrieved March 27, 2026. 3

  • AWS / Pfizer. SAFETY DATA SHEET: Palbociclib Capsules. Retrieved March 27, 2026. 5

  • Clearsynth. Palbociclib Impurity 7 | CAS No. 827022-35-5. Retrieved March 27, 2026. 1

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